Biotin-PEG3-Azide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFOOMQCYIGZBE-ZOBUZTSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG3-Azide: A Technical Guide for Researchers
An in-depth guide to the applications of Biotin-PEG3-Azide in bioconjugation, proteomics, and drug development, tailored for researchers, scientists, and drug development professionals.
This compound is a versatile chemical probe that has become an indispensable tool in modern biochemical and biomedical research. Its unique trifunctional structure, comprising a biotin moiety for high-affinity binding to streptavidin, a triethylene glycol (PEG3) linker for enhanced solubility and reduced steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry, enables a wide array of applications in labeling, detecting, and isolating biomolecules.[1][2] This guide provides a comprehensive overview of the core uses of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.
Core Applications in Research
The primary utility of this compound lies in its ability to covalently label alkyne-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3] This bioorthogonal reaction allows for the precise attachment of a biotin tag to proteins, nucleic acids, glycans, and other molecules in complex biological samples without interfering with native biochemical processes.[4]
The key applications of this compound include:
-
Proteomics and Activity-Based Protein Profiling (ABPP): A major application of this compound is in chemical proteomics, particularly in ABPP. In this approach, an alkyne-containing probe is used to covalently label active enzymes in a complex proteome. Subsequent "clicking" with this compound allows for the enrichment of these labeled proteins using streptavidin-coated beads, followed by identification and quantification by mass spectrometry. This technique provides a powerful method for functional interrogation of enzymes in their native environment.
-
Drug Development and Target Identification: In drug discovery, this compound is employed to identify the protein targets of drug candidates. A drug molecule can be modified with an alkyne group and incubated with cells or cell lysates. After target engagement, the drug-protein complex is labeled with this compound, enabling its isolation and subsequent identification of the protein target.
-
PROTACs and Antibody-Drug Conjugates (ADCs): this compound serves as a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, it can be used to connect the target-binding and E3 ligase-binding moieties. In ADCs, it can be incorporated into the linker to facilitate the attachment of the cytotoxic payload to the antibody.
-
Biomolecule Labeling and Detection: The biotin tag introduced by this compound allows for the sensitive detection of labeled biomolecules using streptavidin conjugates, such as streptavidin-fluorophores for imaging or streptavidin-enzymes for blot-based assays.
-
Studying Protein-Protein Interactions: this compound can be utilized in proximity labeling techniques, such as BioID, to study protein-protein interactions in living cells. In this method, a protein of interest is fused to a promiscuous biotin ligase that biotinylates nearby proteins. While not a direct use of the azide functionality, the principles of biotin-streptavidin interaction are central. A related application involves using this compound to label one interaction partner for pull-down assays to identify its binding partners.
Quantitative Data
The effectiveness of this compound as a research tool is underpinned by the quantitative parameters of its constituent parts: the biotin-streptavidin interaction and the CuAAC click reaction.
Biotin-Streptavidin Binding Affinity
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, characterized by an extremely low dissociation constant (Kd). The presence of the PEG3 linker in this compound is designed to minimize any potential steric hindrance that could affect this interaction.
| Interaction Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | |
| Dissociation Rate Constant (koff) | ~10⁻⁶ - 10⁻⁴ s⁻¹ |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
The kinetics of the CuAAC reaction are a key factor in the successful labeling of biomolecules. The reaction is known for its high efficiency and specificity. A study by Tipping et al. profiled the kinetics of the CuAAC reaction between an alkyne-containing molecule (EdU) and a biotin-PEG-azide, providing valuable insights into the reaction timeline.
| Reaction Parameter | Observation | Reference |
| Reaction Time | The reaction proceeds rapidly, with significant product formation observed within minutes. | |
| Catalyst | The reaction is catalyzed by Cu(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | |
| Ligand | The use of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, can enhance the reaction rate and prevent catalyst degradation. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins in Cell Lysate using CuAAC
This protocol describes the general procedure for labeling alkyne-modified proteins in a cell lysate with this compound for subsequent enrichment and analysis.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock solution in water)
-
Sodium ascorbate (stock solution in water, freshly prepared)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
Procedure:
-
Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Cell lysate (e.g., 1 mg of total protein)
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Centrifuge the sample to pellet the beads.
-
Remove the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add elution buffer to the beads and heat at 95°C for 5-10 minutes to elute the captured proteins.
-
-
Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines a typical workflow for ABPP using an alkyne-functionalized probe and this compound.
Materials:
-
Live cells or tissue homogenate
-
Alkyne-functionalized activity-based probe
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin beads
-
Protease for on-bead digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Probe Incubation: Incubate the biological sample (live cells or lysate) with the alkyne-functionalized ABPP probe to allow for covalent labeling of active enzymes.
-
Lysis (if using live cells): Lyse the cells to release the probe-labeled proteins.
-
Click Reaction: Perform the CuAAC reaction by adding this compound and the click chemistry reagents to the lysate, as described in Protocol 1.
-
Enrichment: Enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion: Wash the beads to remove non-specific binders. Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin) to digest the captured proteins into peptides.
-
Mass Spectrometry Analysis: Collect the peptide-containing supernatant and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
Mandatory Visualizations
Click Chemistry Reaction Mechanism
References
An In-depth Technical Guide to Biotin-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a versatile, non-cleavable biotinylation reagent that has become an indispensable tool in chemical biology, proteomics, and drug development. Its unique structure, featuring a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for bioorthogonal "click" chemistry, enables the efficient and specific labeling of a wide range of biomolecules. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with detailed experimental protocols and workflow visualizations to facilitate its effective implementation in research settings.
Chemical Structure and Properties
This compound is composed of three key functional components: the biotin headgroup, a triethylene glycol (PEG3) linker, and a terminal azide. The biotin group provides a highly specific and strong non-covalent interaction with streptavidin and its analogs (avidin, neutravidin), forming the basis for numerous detection and purification applications. The hydrophilic PEG3 linker enhances the water solubility of the reagent and the resulting conjugates, and it acts as a spacer to minimize steric hindrance between the biotin and the target molecule, ensuring efficient streptavidin binding.[1][2] The terminal azide group is the reactive handle for covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), as well as with phosphine-labeled molecules through the Staudinger ligation.[2]
The IUPAC name for this compound is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]pentanamide.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₈H₃₂N₆O₅S | [2] |
| Molecular Weight | 444.55 g/mol | |
| CAS Number | 875770-34-6 | |
| Appearance | White to grey amorphous solid | |
| Purity | >95% (HPLC) | |
| Solubility | Soluble in DMSO and DMF. | |
| Storage Conditions | Store at -20°C, desiccated. |
Key Applications and Experimental Protocols
This compound is primarily utilized in "click chemistry" reactions for the stable and specific biotinylation of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans. This enables a wide array of applications, including proteomic analysis, cellular imaging, and targeted drug delivery.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
CuAAC is a highly efficient and specific reaction for conjugating azides and terminal alkynes. The following protocol outlines a general procedure for biotinylating an alkyne-containing protein with this compound.
Experimental Protocol: CuAAC Biotinylation of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a non-amine-containing buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, 8 M urea)
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of TCEP or Sodium Ascorbate in deionized water. Prepare this solution fresh before each use.
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
-
Click Reaction:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
To the protein solution, add the following reagents in the specified order to the final concentrations:
-
This compound: 25 µM
-
TCEP or Sodium Ascorbate: 1 mM
-
TBTA: 100 µM
-
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Protein Precipitation (to remove excess reagents):
-
Add four volumes of ice-cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the protein.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet briefly to remove residual methanol.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a lysis buffer containing 1% SDS.
-
Add streptavidin-agarose beads to the resuspended protein and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS, PBS with 1% SDS, and 8 M urea).
-
-
Elution or On-Bead Digestion:
-
For analysis by SDS-PAGE and Western blot, elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
For proteomic analysis by mass spectrometry, perform on-bead digestion of the captured proteins using trypsin.
-
Logical Relationship: CuAAC Reaction Mechanism
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems. This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display a strained alkyne.
Experimental Protocol: SPAAC Labeling of Live Cells
Materials:
-
Cells expressing a protein of interest with a genetically encoded strained alkyne (e.g., bicyclo[6.1.0]nonyne, BCN)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled streptavidin for imaging or streptavidin-coated beads for enrichment
Procedure:
-
Cell Culture and Induction:
-
Culture the cells expressing the alkyne-modified protein of interest under appropriate conditions.
-
If protein expression is inducible, add the inducer and incubate for the required time to ensure sufficient expression of the target protein on the cell surface.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a biocompatible solvent like DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 25-100 µM.
-
Remove the existing medium from the cells and add the medium containing this compound.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently remove the labeling medium.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted this compound.
-
-
Downstream Analysis:
-
For Fluorescence Imaging: Incubate the labeled cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC) for 30 minutes at 4°C. Wash the cells again with PBS and proceed with imaging using fluorescence microscopy.
-
For Protein Enrichment: Lyse the cells in a suitable lysis buffer. Add streptavidin-coated beads to the cell lysate and incubate to capture the biotinylated proteins. Proceed with washing and elution/digestion as described in the CuAAC protocol.
-
Experimental Workflow: Live Cell SPAAC Labeling and Analysis
References
The Strategic Advantage of the PEG3 Spacer in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity and specificity of the biotin-streptavidin interaction have made it an invaluable tool for a myriad of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent, particularly the nature of the spacer arm separating the biotin moiety from the target molecule, is critical for the success of these applications. This technical guide provides an in-depth exploration of the function of the polyethylene glycol (PEG) spacer, specifically the three-unit PEG (PEG3) spacer, in biotinylation. We will delve into the quantitative benefits, provide detailed experimental protocols, and present visual workflows to illustrate the strategic advantage of incorporating a PEG3 spacer.
The Core Function of the PEG3 Spacer
The inclusion of a PEG3 spacer in a biotinylation reagent is a strategic design choice that confers several significant advantages over reagents with simple hydrocarbon spacers or no spacer at all. These benefits primarily address the challenges of steric hindrance, solubility, and non-specific binding.
1. Mitigation of Steric Hindrance: The biotin-binding pocket of streptavidin is located deep within the protein structure. When biotin is directly conjugated to a large biomolecule, the bulk of the molecule can physically obstruct the biotin from efficiently entering and binding to this pocket. The PEG3 spacer acts as a flexible, hydrophilic arm that extends the biotin moiety away from the surface of the labeled molecule, thereby reducing steric hindrance and facilitating a more efficient and stable interaction with streptavidin.[1][2]
2. Enhanced Aqueous Solubility: Many biomolecules, particularly proteins and peptides, can be prone to aggregation, especially after modification with hydrophobic biotinylation reagents. The PEG3 spacer is inherently hydrophilic, and its incorporation into the biotinylation reagent increases the overall water solubility of the resulting conjugate.[2] This is crucial for maintaining the biological activity of the labeled molecule and preventing aggregation during storage and in aqueous assay buffers.
3. Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG spacer helps to minimize non-specific binding of the biotinylated molecule to surfaces and other proteins. This leads to lower background signals in assays, resulting in a higher signal-to-noise ratio and more reliable data.
Quantitative Data Presentation
The advantages of the PEG3 spacer can be quantified through various biophysical and biochemical assays. The following tables summarize key data on the impact of PEG spacers on biotinylation efficiency, binding kinetics, and solubility. While direct head-to-head comparisons for the PEG3 spacer are not always available, the data illustrates the general principles of PEGylation in biotinylation.
| Parameter | No Spacer (e.g., NHS-Biotin) | With PEG4 Spacer (e.g., NHS-PEG4-Biotin) | Key Advantage of PEG Spacer | Reference |
| Labeling Efficiency | High (Can exceed 90% for antibodies) | High (Comparable to NHS-Biotin) | Maintains high labeling efficiency while adding beneficial properties. | [3] |
| Solubility of Labeled Antibody | Prone to aggregation over time | Reduced aggregation in solution | Improved stability and longevity of the biotinylated molecule. | [3] |
| Steric Hindrance | Higher potential for steric hindrance | Reduced steric hindrance | Improved accessibility of biotin for streptavidin binding. |
| Parameter | Free Biotin | Biotinylated Macromolecule | Impact of Spacer on Binding | Reference |
| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹⁴ M | Can be weaker due to steric hindrance | A PEG spacer helps to maintain a strong binding affinity by reducing steric hindrance. | |
| Avidity Index with Streptavidin | 100 (Reference) | 6.6 (for IgG-Biotin) | While avidity is lower for biotinylated macromolecules, a spacer can improve the efficiency of the interaction. |
| Compound | Calculated logP * | Hydrophilicity | Advantage of PEG3 Spacer | Reference |
| Hypothetical Hydrophobic Dye | Positive value | Lipophilic | Increases the hydrophilicity of the conjugate, improving its solubility in aqueous buffers. | |
| Hypothetical Dye-PEG3-Biotin | Lower (or negative) value | More Hydrophilic | Enhanced water solubility is crucial for biological applications. |
*logP is the logarithm of the partition coefficient between octanol and water. A lower logP value indicates higher hydrophilicity.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and the logical advantages of using a PEG3 spacer.
Caption: Experimental workflow for protein biotinylation with NHS-PEG3-Biotin and subsequent affinity purification.
Caption: Logical relationship demonstrating the advantages of a PEG3 spacer in biotinylation reagents.
Caption: Simplified signaling pathway initiated by a biotin-PEG3-labeled ligand binding to a cell surface receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Protein Biotinylation using NHS-PEG3-Biotin
This protocol is for labeling proteins with primary amines (e.g., lysine residues).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG3-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction and should be avoided.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG3-Biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Calculate the required amount of biotinylation reagent. A 10- to 20-fold molar excess of NHS-PEG3-Biotin to the protein is a common starting point. The optimal ratio may need to be determined empirically.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin by using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Biotinylation of Thiol-Containing Peptides using Maleimide-PEG3-Biotin
This protocol is for labeling molecules with free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Purified peptide with a free thiol group
-
Maleimide-PEG3-Biotin
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification system (e.g., HPLC)
Procedure:
-
Prepare Peptide Sample: Dissolve the peptide in a degassed reaction buffer at a concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the Maleimide-PEG3-Biotin in DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG3-Biotin solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the biotinylated peptide from unreacted reagent and byproducts using reverse-phase HPLC.
Protocol 3: HABA Assay for Determining the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500).
-
Add Biotinylated Sample: Add a known amount of the biotinylated protein sample to the cuvette, mix well, and incubate for 5 minutes at room temperature.
-
Measure Final Absorbance: Measure the final absorbance at 500 nm.
-
Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Conclusion
The PEG3 spacer is a critical component in modern biotinylation reagents, offering significant advantages that enhance the performance and reliability of a wide range of biochemical and cellular assays. By increasing solubility, minimizing steric hindrance, and reducing non-specific binding, the PEG3 spacer ensures more efficient and robust biotin-streptavidin interactions. For researchers, scientists, and drug development professionals, a thorough understanding of the function of the PEG3 spacer is essential for optimizing experimental design and achieving high-quality, reproducible results. The selection of a biotinylation reagent with a PEG3 spacer represents a strategic choice for leveraging the full potential of the powerful biotin-streptavidin system.
References
Unveiling Novel Protein Interactions: A Technical Guide to Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Biotin-PEG3-Azide, a versatile chemical probe, for the identification and characterization of novel protein-protein interactions. This reagent has become an invaluable tool in chemical proteomics, enabling researchers to covalently label and enrich proteins from complex biological systems. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to effectively integrate this technology into their workflows for target discovery and validation.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a biotinylation reagent that facilitates the labeling of alkyne-containing biomolecules through a highly efficient and specific reaction known as "click chemistry".[1][2] This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the formation of a stable triazole linkage between the azide group on the biotin reagent and a terminal alkyne introduced into a protein of interest.[3][4] The polyethylene glycol (PEG) linker (PEG3) enhances the water solubility of the reagent and provides a spacer arm, which can improve the efficiency of biotin-streptavidin binding for subsequent enrichment.[1]
The power of this technique lies in its ability to selectively tag and identify proteins in their native environment with minimal perturbation to cellular processes. By metabolically incorporating an alkyne-bearing unnatural amino acid into the proteome, researchers can specifically label newly synthesized proteins or proteins in specific cellular compartments. Subsequent reaction with this compound enables the selective capture and identification of these tagged proteins and their interaction partners using mass spectrometry-based proteomics.
Experimental Workflows and Methodologies
The successful identification of novel protein interactions using this compound relies on a well-defined experimental workflow. The following sections outline the key steps, from initial protein labeling to final data analysis.
General Experimental Workflow
The overall process involves the introduction of an alkyne handle into the cellular proteome, followed by cell lysis, click chemistry-mediated biotinylation, enrichment of biotinylated proteins, and finally, identification and quantification by mass spectrometry.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required depending on the specific cell type and experimental goals.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of an alkyne-containing amino acid, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), into newly synthesized proteins.
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of labeling.
-
Amino Acid Depletion (Optional): To increase the incorporation efficiency of the alkyne analog, replace the growth medium with a methionine-free medium and incubate for 1-2 hours.
-
Metabolic Labeling: Replace the medium with fresh methionine-free medium supplemented with the alkyne-containing amino acid (e.g., 25-50 µM HPG). The optimal concentration and labeling time should be determined empirically. Incubate for the desired period (e.g., 4-24 hours).
-
Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper-Catalyzed Click Chemistry Reaction in Cell Lysate
This protocol details the covalent attachment of this compound to alkyne-labeled proteins.
-
Prepare Click Chemistry Reagents:
-
This compound stock solution: 10 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution: 100 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution: 1.7 mM in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Copper(II) sulfate (CuSO₄) stock solution: 50 mM in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following for a typical 1 mg protein sample in 1 mL of lysis buffer:
-
1 mg of alkyne-labeled protein lysate.
-
Add this compound to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
-
Initiate the Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins
This protocol describes the capture of biotin-labeled proteins using streptavidin-conjugated beads.
-
Bead Preparation: Wash streptavidin-conjugated magnetic beads three times with the lysis buffer.
-
Protein Binding: Add the click chemistry reaction mixture to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., lysis buffer with 1% SDS, followed by 4M urea, and finally PBS).
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate at 56°C for 30 minutes. Cool to room temperature and add an alkylating agent (e.g., 20 mM iodoacetamide) and incubate in the dark for 30 minutes.
-
Trypsin Digestion: Wash the beads with 50 mM ammonium bicarbonate. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-organic solvent solution. Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation and Analysis
Quantitative proteomics data should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Table 1: Technical Specifications of this compound
| Property | Value | Reference |
| Molecular Weight | 444.55 g/mol | |
| CAS Number | 875770-34-6 | |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C for up to 24 months |
Table 2: Comparison of Peptide Identification Efficiency in a "MixClick" Workflow
This table summarizes data from a study that employed a "MixClick" strategy, where a 1:1:1 mixture of this compound, Biotin-PEG4-azide, and Biotin-PEG5-azide was used for labeling.
| Workflow | Total Peptides Identified (from 6 DDA runs) | Average Identifications per DDA Run |
| MixClick | 263 | 44 |
| Analysis-and-Grouping | 225 | 13 |
Data adapted from a study on one-pot triplex tagging of clickable proteomes.
Application in Elucidating Signaling Pathways: The NLRP3 Inflammasome
This compound has been successfully employed to identify novel protein interactions within complex signaling pathways. One such example is the investigation of the NLRP3 inflammasome, a key player in the innate immune response.
In a study investigating the anti-inflammatory mechanism of Berberine, an alkyne-modified version of the drug was used to pull down its direct binding targets from cell lysates. This compound was then used in a click chemistry reaction to biotinylate these targets, which were subsequently enriched and identified by mass spectrometry. This approach identified NEK7, a crucial component of the NLRP3 inflammasome, as a direct target of Berberine. This interaction was shown to block the assembly of the NLRP3 inflammasome, thereby inhibiting the inflammatory response.
Conclusion
This compound, in conjunction with metabolic labeling and click chemistry, provides a powerful and versatile platform for the discovery and characterization of novel protein-protein interactions. The methodologies outlined in this guide offer a robust framework for researchers to investigate complex biological processes, identify new drug targets, and elucidate the mechanisms of action of small molecules. As mass spectrometry technologies continue to advance in sensitivity and resolution, the application of such chemical proteomics tools will undoubtedly continue to expand our understanding of the intricate protein networks that govern cellular life.
References
- 1. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Applications of Click Chemistry with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has revolutionized the field of bioconjugation, offering a set of powerful, reliable, and selective reactions for the rapid and efficient labeling of biomolecules. At the forefront of this chemical biology toolbox is Biotin-PEG3-Azide, a versatile reagent that combines the high-affinity biotin tag with a flexible polyethylene glycol (PEG) spacer and a reactive azide group. This technical guide provides a comprehensive overview of the applications of this compound in conjunction with click chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
This compound is a biotinylation reagent that enables click chemistry reactions with molecules containing alkyne, DBCO (dibenzocyclooctyne), or BCN (bicyclo[6.1.0]nonyne) moieties to form a stable triazole linkage[1]. The azide group serves as a bioorthogonal handle, allowing for specific covalent bond formation in complex biological systems without interfering with native biochemical processes[2]. The PEG3 linker enhances aqueous solubility and provides spatial separation between the biotin and the target molecule, which can improve binding to avidin or streptavidin[3]. This reagent is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)[4][5].
Core Applications of this compound in Click Chemistry
The unique properties of this compound make it an invaluable tool for a wide range of applications in research and drug development, including:
-
Proteomics: Labeling and enrichment of specific protein populations for identification and quantification.
-
Cell Biology: Imaging and tracking of biomolecules in living cells.
-
Drug Discovery: Synthesis of PROteolysis TArgeting Chimeras (PROTACs) and identification of drug targets.
-
Glycobiology: Metabolic labeling and analysis of glycans.
Data Presentation: Quantitative Insights into Click Chemistry Reactions
The efficiency of click chemistry reactions with this compound can be influenced by various factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reagents used, and the experimental conditions. Below are tables summarizing quantitative data from comparative studies.
Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Diazo-Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biotin-DIBO-Alkyne |
| Number of Identified Proteins | 229 | 188 |
| Overlapping Proteins | \multicolumn{2}{c | }{114} |
| Proteomics Credibility | Higher protein identification and better accuracy | Lower accuracy, potentially due to side reactions |
Data adapted from a study on O-GlcNAc modified proteins in A549 cells.
Table 2: General Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Lower (due to copper cytotoxicity) | Higher |
| Reaction Kinetics | Generally faster | Slower |
| Reagent Size | Smaller (alkyne) | Larger (strained cyclooctyne) |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Proteins in Cell Lysates
This protocol describes the biotinylation of alkyne-modified proteins in a cell lysate using this compound.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Methanol, Chloroform, Water (for protein precipitation)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of this compound, TCEP, TBTA, and CuSO₄ at appropriate concentrations in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the cell lysate.
-
Add the click chemistry reagents sequentially to the lysate. A common final concentration for the azide is in the low micromolar range, while the copper catalyst components are typically in the millimolar range.
-
-
Incubation:
-
Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding a mixture of methanol, chloroform, and water.
-
Incubate at -20°C for 1 hour.
-
-
Protein Pellet Collection:
-
Centrifuge the mixture to pellet the proteins.
-
Carefully remove the supernatant.
-
-
Washing:
-
Wash the protein pellet with cold methanol.
-
-
Downstream Analysis:
-
The biotinylated protein pellet can be resolubilized in an appropriate buffer for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Protein Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display a strained alkyne (e.g., DBCO) using this compound. This method is ideal for live-cell imaging as it avoids the use of a toxic copper catalyst.
Materials:
-
Cells with surface-expressed DBCO-modified proteins
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable cell imaging buffer
-
Fluorescently labeled streptavidin
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash the cells gently with pre-warmed PBS.
-
-
Labeling Reaction:
-
Prepare a solution of this compound in PBS at a final concentration typically in the range of 10-100 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with PBS to remove excess this compound.
-
-
Visualization:
-
Incubate the cells with a solution of fluorescently labeled streptavidin in PBS for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and logical relationships involving this compound.
References
Unlocking Bioconjugation: A Technical Guide to the Mechanism of Action of Biotin-PEG3-Azide
For Immediate Release
A Deep Dive into the Core Mechanisms of Biotin-PEG3-Azide for Advanced Bioconjugation in Research and Drug Development
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and application of this compound, a cornerstone reagent in modern bioconjugation. By dissecting its tripartite structure—a high-affinity biotin moiety, a flexible polyethylene glycol (PEG) linker, and a versatile azide group—this document elucidates how this molecule facilitates the precise and efficient labeling of biomolecules.
At its core, this compound is a powerful tool for attaching a biotin label to a wide array of biomolecules, including proteins, nucleic acids, and carbohydrates. This process, known as biotinylation, is pivotal for numerous applications, from affinity purification and immunoassays to targeted drug delivery and cellular imaging. The functionality of this compound is primarily driven by the highly efficient and specific reactions of its terminal azide group through "click chemistry."
The Tripartite Architecture: A Synergy of Function
The efficacy of this compound stems from the distinct roles of its three components:
-
Biotin: This small vitamin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This robust interaction, one of the strongest non-covalent bonds known in nature, forms the basis for the detection and purification of biotinylated molecules.
-
PEG3 Linker: The three-unit polyethylene glycol spacer is a critical element that enhances the utility of the reagent.[1] Its hydrophilic nature improves the water solubility of the entire conjugate, which is often crucial when working with biological samples.[2][3] Furthermore, the flexible PEG linker provides spatial separation between the biotin and the target biomolecule, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin.[1]
-
Azide Group: The terminal azide (N3) group is the reactive handle that enables the covalent attachment of the biotin-PEG3 moiety to a target molecule. This is achieved through highly selective and efficient bioorthogonal reactions, collectively known as click chemistry.[4]
Mechanism of Action: The Power of Click Chemistry
This compound leverages two primary forms of click chemistry for bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne on a target biomolecule to form a stable triazole linkage. This reaction is characterized by its high speed and efficiency, often reaching completion within minutes to a few hours. The use of a copper catalyst, however, can be a concern in living systems due to potential cytotoxicity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule. The inherent ring strain of the cyclooctyne drives the reaction with the azide group of this compound, forming a stable triazole without the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly valued for its biocompatibility, making it ideal for in vivo labeling applications.
Quantitative Comparison of CuAAC and SPAAC for Bioconjugation
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for high biocompatibility.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Reaction Kinetics | Very fast (minutes to hours) | Slower than CuAAC |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst | High, suitable for in vivo applications |
| Alkynes Used | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Labeling Efficiency | Generally higher protein identification in proteomics studies | Can result in less RNA degradation in nucleic acid labeling |
Table 1: A comparative summary of the key features of CuAAC and SPAAC for bioconjugation with this compound.
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and the typical experimental workflows for both CuAAC and SPAAC.
References
Investigating Post-Translational Modifications with Biotin-PEG3-Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Biotin-PEG3-Azide, a versatile chemical probe, for the investigation of post-translational modifications (PTMs). This approach, centered around metabolic labeling and click chemistry, offers a powerful platform for the discovery and quantification of PTMs, target identification, and biomarker discovery, with significant implications for drug development.
Introduction to PTM Analysis using this compound
Post-translational modifications are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The dynamic nature of PTMs makes them central players in a multitude of cellular processes and disease states. This compound is a key reagent in a powerful chemical proteomics workflow designed to enrich and identify proteins with specific PTMs.
The core principle of this methodology involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a bioorthogonal metabolic precursor containing an alkyne group. This precursor is incorporated into nascent biomolecules (e.g., proteins, glycans) by the cell's own metabolic machinery. This results in the specific PTM of interest being tagged with an alkyne handle.
-
Click Chemistry and Enrichment: Following labeling, cells are lysed, and the alkyne-tagged proteins are covalently linked to this compound via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] The biotin tag then allows for the highly selective enrichment of the modified proteins using streptavidin- or avidin-coated beads.[2][3]
The enriched proteins can subsequently be identified and quantified using mass spectrometry-based proteomics, providing insights into the dynamics of PTMs in various biological contexts. The polyethylene glycol (PEG) linker in this compound enhances the water solubility of the reagent and provides a spacer arm, which can reduce steric hindrance and improve the efficiency of the click reaction and subsequent biotin-streptavidin interaction.[4]
Experimental Workflows and Logical Relationships
The successful application of this compound for PTM analysis relies on a well-defined experimental workflow. The following diagram illustrates the key steps from metabolic labeling to data analysis.
References
The Role of Biotin-PEG3-Azide in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key aspect of PROTAC research and development involves the use of chemical probes to elucidate their mechanism of action, identify new targets, and validate their efficacy. Biotin-PEG3-Azide is a versatile chemical tool that plays a crucial role in these investigations.
This technical guide provides a comprehensive overview of the function and application of this compound in PROTAC development. It details its use in the synthesis of biotinylated PROTACs, experimental protocols for their application in target identification and validation, and methods for quantifying their degradation efficiency.
Core Concepts: The Function of this compound
This compound is a trifunctional molecule comprising:
-
A Biotin Moiety: This provides a high-affinity handle for streptavidin-based detection and purification methods.
-
A Triethylene Glycol (PEG3) Linker: This hydrophilic spacer minimizes steric hindrance between the biotin tag and the PROTAC molecule, preserving its biological activity and improving solubility.
-
An Azide Group: This functional group enables covalent attachment to PROTACs via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.
The primary function of this compound is to enable the biotinylation of PROTACs . This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group of this compound reacts with a terminal alkyne integrated into the PROTAC structure. The resulting biotinylated PROTAC can then be used as a chemical probe in a variety of in vitro and cellular assays.
Applications in PROTAC Development
The use of biotinylated PROTACs, synthesized using this compound, offers several advantages in drug discovery and development:
-
Target Identification and Validation: Biotinylated PROTACs can be used as baits to pull down their target proteins and associated complexes from cell lysates. Subsequent analysis by mass spectrometry can identify both known and novel targets of a particular PROTAC warhead.[1][2]
-
Mechanism of Action Studies: By immobilizing a biotinylated PROTAC on a streptavidin-coated surface, researchers can study the formation of the ternary complex (PROTAC-target-E3 ligase) in vitro.
-
Binding Affinity and Kinetics: Techniques like Surface Plasmon Resonance (SPR) can be employed with biotinylated PROTACs to quantify the binding affinities and kinetics of the PROTAC for its target and the E3 ligase.
-
Cellular Target Engagement: Biotinylated PROTACs can be used in cellular assays to confirm target engagement and to visualize the subcellular localization of the PROTAC-target complex.
-
Proximity Biotinylation: In advanced applications like AirID (ancestral biotin identification), a biotin ligase is fused to an E3 ligase. The addition of a PROTAC brings the biotin ligase in close proximity to the target protein, leading to its biotinylation and subsequent identification.[3]
Data Presentation: Quantifying PROTAC Efficacy
A critical aspect of PROTAC development is the quantification of their degradation efficiency. The two key parameters are:
-
DC50: The concentration of a PROTAC at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC.
While the addition of a biotin-PEG3 tag is designed to be minimally intrusive, it is essential to verify that it does not significantly impair the PROTAC's degradation capability. The following tables provide representative data for PROTACs, illustrating the typical range of DC50 and Dmax values observed.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC FLT-3 degrader 5 | FLT3 | MV-4-11 | 10-50 | >90 | [4] |
| NC-1 | BTK | Mino | 2.2 | 97 | [5] |
| Compound 7 (JPS014) | HDAC1 | HCT116 | 910 | >80 | |
| Compound 9 (JPS016) | HDAC1 | HCT116 | 550 | >80 | |
| Compound 22 (JPS036) | HDAC3 | HCT116 | 440 | 77 |
Table 1: Representative Degradation Efficiency of PROTACs. This table showcases the potency and efficacy of various PROTACs against their respective targets in different cell lines.
Signaling Pathway Analysis
Biotinylated probes can be instrumental in elucidating the downstream consequences of target protein degradation. For instance, the degradation of the ZMYM2-FGFR1 fusion protein, a driver in certain hematologic malignancies, by pomalidomide (a molecular glue that induces proximity to the CRBN E3 ligase) has been shown to impact key signaling pathways. Degradation of ZMYM2-FGFR1 leads to a reduction in the phosphorylation of STAT1 and STAT5, as well as potential effects on the ERK signaling pathway, thereby inhibiting cancer cell proliferation.
Caption: Degradation of ZMYM2-FGFR1 by pomalidomide inhibits STAT and ERK signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for utilizing a biotinylated PROTAC, synthesized via this compound, for target identification.
Caption: Workflow for target identification using a biotinylated PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an alkyne-modified PROTAC.
Materials:
-
Alkyne-modified PROTAC
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Dimethyl sulfoxide (DMSO) or a mixture of DMSO and water as solvent
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified PROTAC in DMSO to a final concentration of 10 mM.
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified PROTAC (1 equivalent).
-
Add this compound (1.1-1.5 equivalents).
-
Add the copper ligand (0.1-0.5 equivalents).
-
Add CuSO4 (0.1 equivalents).
-
Vortex the mixture briefly.
-
-
Initiation of the Reaction:
-
Add sodium ascorbate (1-2 equivalents) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be monitored by LC-MS to check for completion.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the biotinylated PROTAC using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Affinity Purification of Target Proteins using a Biotinylated PROTAC
This protocol outlines the steps for using a biotinylated PROTAC to pull down its target protein from cell lysate for subsequent analysis.
Materials:
-
Cells expressing the target protein of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blot, or a high concentration of free biotin for mass spectrometry)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Incubation with Biotinylated PROTAC:
-
Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Incubate a defined amount of cell lysate (e.g., 1 mg) with the biotinylated PROTAC at a predetermined concentration (typically in the low micromolar to nanomolar range) for 1-2 hours at 4°C with gentle rotation.
-
-
Capture with Streptavidin Beads:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Add the pre-washed streptavidin beads to the lysate-PROTAC mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated PROTAC-target complex to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
For Western Blot Analysis: Add 2x SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the protein complexes.
-
For Mass Spectrometry Analysis: Elute the bound proteins by incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-5 mM) or by using a denaturing elution buffer compatible with mass spectrometry (e.g., 8 M urea).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein to confirm successful pulldown.
-
For target identification, subject the eluate to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Conclusion
This compound is an indispensable tool in the field of PROTAC development. Its ability to facilitate the straightforward biotinylation of PROTACs via click chemistry enables a wide range of applications, from initial target identification and validation to detailed mechanistic studies. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this versatile reagent to accelerate their PROTAC discovery and development programs. As the field of targeted protein degradation continues to evolve, the creative application of chemical probes like this compound will undoubtedly play a pivotal role in unlocking the full therapeutic potential of PROTACs.
References
Methodological & Application
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective labeling of cell surface proteins utilizing Biotin-PEG3-Azide in conjunction with metabolic labeling and click chemistry. This powerful technique enables the identification, quantification, and functional characterization of cell surface glycoproteins, which are crucial mediators of cellular communication and key targets for drug development.
Introduction
The study of the cell surface proteome, or "surfaceome," is paramount to understanding the intricate signaling pathways that govern cellular behavior in both healthy and diseased states. Cell surface proteins, particularly glycoproteins, play a pivotal role in signal transduction, cell adhesion, and immune responses. This compound is a versatile chemical probe designed for the efficient and specific biotinylation of alkyne-modified biomolecules.
This protocol employs a two-step strategy:
-
Metabolic Labeling: Cells are cultured with a peracetylated alkyne-modified monosaccharide, which is metabolized and incorporated into the glycan structures of cell surface proteins. This introduces a bioorthogonal alkyne handle onto these proteins.
-
Click Chemistry: The alkyne-modified cell surface proteins are then covalently labeled with this compound via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. The resulting biotinylated proteins can be enriched using streptavidin-based affinity purification for downstream analysis by mass spectrometry or Western blotting.
The polyethylene glycol (PEG) spacer in this compound enhances the water solubility of the reagent and provides a flexible linker, minimizing steric hindrance and improving the accessibility of the biotin moiety for streptavidin binding.[1][2]
Data Presentation
The following tables summarize representative quantitative data from cell surface protein labeling experiments using an alkyne-modified sugar and a biotin-azide probe, followed by mass spectrometry-based quantification.
Table 1: Efficiency of Cell Surface Protein Labeling
| Cell Line | Alkyne-Sugar Concentration (µM) | Biotin-Azide Concentration (µM) | Incubation Time (hours) | Number of Identified Glycoproteins |
| HeLa | 50 | 25 | 2 | > 500 |
| Jurkat | 50 | 25 | 2 | > 400 |
| A549 | 50 | 50 | 2 | > 600 |
| Control (no alkyne-sugar) | 0 | 25 | 2 | < 20 |
Data is representative and may vary depending on cell type, experimental conditions, and mass spectrometry instrumentation.
Table 2: Reagents for Copper-Catalyzed Click Chemistry (CuAAC)
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 10 mM in DMSO | 25-100 µM | Azide probe for biotinylation |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Copper catalyst precursor |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM | Reducing agent to generate Cu(I) |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 1.7 mM in DMSO/t-butanol | 100 µM | Copper(I)-stabilizing ligand |
Experimental Protocols
This section provides a detailed methodology for the labeling, enrichment, and analysis of cell surface glycoproteins.
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins
-
Cell Preparation: Plate cells in an appropriate culture vessel and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of peracetylated N-α-azidoacetylmannosamine (Ac4ManNAz) or a similar alkyne-modified sugar in sterile DMSO.
-
Add the alkyne-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the alkyne sugar into cell surface glycans.
-
Protocol 2: Biotinylation of Cell Surface Proteins via Click Chemistry
-
Cell Harvesting and Washing:
-
Gently wash the cells twice with ice-cold, amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4, to remove any residual media components.
-
-
Click Reaction Cocktail Preparation:
-
Prepare a fresh click reaction cocktail immediately before use. For a 1 mL final reaction volume, combine the following in order:
-
PBS to bring the final volume to 1 mL.
-
10 µL of 1.7 mM TBTA stock solution (final concentration 100 µM).
-
20 µL of 50 mM CuSO₄ stock solution (final concentration 1 mM).
-
2.5-10 µL of 10 mM this compound stock solution (final concentration 25-100 µM).
-
-
Vortex the mixture briefly.
-
-
Initiation of Click Reaction:
-
Add 20 µL of 50 mM TCEP stock solution (final concentration 1 mM) to the cocktail to reduce Cu(II) to the catalytic Cu(I) state.
-
Immediately vortex the solution.
-
-
Cell Surface Labeling:
-
Aspirate the wash buffer from the cells.
-
Add the click reaction cocktail to the cells, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at 4°C with gentle rocking to label the cell surface proteins while minimizing internalization.
-
-
Quenching and Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents.
-
Protocol 3: Enrichment and Analysis of Biotinylated Proteins
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin-agarose or magnetic beads by washing three times with lysis buffer.
-
Incubate the cleared cell lysate with the streptavidin beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively (at least five times) with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins are now ready for analysis by Western blotting or for in-gel digestion and subsequent identification by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cell surface protein labeling and analysis.
EGFR Signaling Pathway
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.
References
A Step-by-Step Guide to Biotin-PEG3-Azide Click Chemistry for Bioconjugation
Application Note & Protocol
Introduction
Click chemistry has emerged as a powerful tool in chemical biology, enabling the efficient and specific covalent ligation of molecules in complex biological environments. Among the various "click" reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent. Biotin-PEG3-Azide is a versatile reagent that incorporates a biotin moiety for detection or purification, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry conjugation.[1][2][3][4]
This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, targeting researchers, scientists, and drug development professionals. These protocols are designed to facilitate the biotinylation of alkyne- or strained cyclooctyne-modified biomolecules such as proteins and nucleic acids.[5]
Principle of the Reaction
This compound participates in a highly selective cycloaddition reaction with an alkyne-functionalized molecule.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on the target molecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which readily reacts with the azide group without the need for a catalyst. This is particularly advantageous for in vivo applications where copper toxicity is a concern.
Materials and Reagents
General Reagents
-
This compound
-
Alkyne- or DBCO-modified protein/biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound
-
Streptavidin-agarose beads for purification
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)
For CuAAC Protocol
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate solution (e.g., 1 M in water, freshly prepared) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)
-
Copper-chelating ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 1.7 mM in DMSO/t-butanol)
For SPAAC Protocol
-
No additional catalysts are required.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of an alkyne-modified protein.
1. Preparation of Reagents: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF. b. Prepare a stock solution of your alkyne-modified protein in an appropriate buffer (e.g., PBS). c. Freshly prepare a stock solution of sodium ascorbate or TCEP. d. Prepare stock solutions of CuSO₄ and the copper ligand (if used).
2. Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10-50 µM) in PBS. b. Add this compound to the reaction mixture. A molar excess of 10-20 fold over the protein is recommended. c. If using a ligand, add it to the reaction mixture now. A common ratio is 5 equivalents of ligand to 1 equivalent of copper. d. Add the CuSO₄ solution to a final concentration of 1 mM. e. Initiate the reaction by adding the reducing agent (sodium ascorbate or TCEP) to a final concentration of 1 mM.
3. Incubation: a. Gently mix the reaction components. b. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle agitation.
4. Purification of Biotinylated Protein: a. After incubation, the biotinylated protein can be purified from excess reagents using streptavidin-agarose beads. b. Equilibrate the streptavidin beads with PBS. c. Add the reaction mixture to the beads and incubate for 1 hour at room temperature with gentle rotation to allow binding of the biotinylated protein. d. Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-biotinylated proteins and excess reagents. e. Elute the biotinylated protein from the beads using an appropriate elution buffer. For downstream analysis like Western blotting, boiling the beads in SDS-PAGE loading buffer is effective.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the biotinylation of a DBCO-modified protein.
1. Preparation of Reagents: a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO or DMF. b. Prepare a stock solution of your DBCO-modified protein in an azide-free buffer (e.g., PBS).
2. Reaction Setup: a. In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration (e.g., 10 µM) in PBS. b. Add this compound to the reaction mixture. A molar excess of 1.5-10 equivalents is typically sufficient to drive the reaction to completion.
3. Incubation: a. Gently mix the reaction components. b. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at 310 nm if desired.
4. Purification of Biotinylated Protein: a. Follow the same purification protocol as described for CuAAC (Step 4) using streptavidin-agarose beads.
Data Presentation
The following table summarizes typical reaction conditions for this compound click chemistry. Note that these are starting points and may require optimization for specific applications.
| Parameter | CuAAC | SPAAC |
| This compound Molar Excess | 10 - 20 fold | 1.5 - 10 fold |
| Protein Concentration | 10 - 50 µM | 10 µM |
| Copper (CuSO₄) Concentration | 1 mM | N/A |
| Reducing Agent Concentration | 1 mM | N/A |
| Ligand Concentration (optional) | 5 mM (for 1 mM Cu) | N/A |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | 2 - 12 hours (RT) or overnight (4°C) |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature or 4°C |
| Typical Yield/Conversion | High to quantitative | High to quantitative |
Analysis of Biotinylation
Successful biotinylation can be confirmed by several methods:
-
Western Blot: After SDS-PAGE, transfer the proteins to a membrane and probe with streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent dye.
-
Mass Spectrometry: Analysis of the purified protein can confirm the mass shift corresponding to the addition of the this compound moiety.
-
Gel Shift Assay: Successful conjugation may result in a noticeable shift in the protein's migration on an SDS-PAGE gel.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency (CuAAC) | Inactive copper catalyst (oxidized to Cu(II)) | Use freshly prepared reducing agent. Degas solutions to remove oxygen. Increase the concentration of the reducing agent. |
| Sequestration of copper by the biomolecule | Use a copper-chelating ligand (TBTA, THPTA). Increase the copper and ligand concentration. | |
| Low Biotinylation Efficiency (SPAAC) | Steric hindrance | Increase the reaction time or temperature (if the protein is stable). Use a longer PEG-spacer on the biotin-azide or the DBCO-alkyne. |
| Hydrolysis of DBCO reagent | Ensure DBCO reagent is stored properly and used promptly after reconstitution. | |
| High Background in Western Blot | Insufficient washing of streptavidin beads | Increase the number of wash steps and the stringency of the wash buffer (e.g., add higher salt concentration or detergent). |
| Non-specific binding to beads | Block the beads with a blocking agent (e.g., BSA) before adding the reaction mixture. |
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Chemical reaction of CuAAC using this compound.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Pull-Down Assays Using Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a pull-down assay using Biotin-PEG3-Azide, a versatile reagent for affinity purification-mass spectrometry (AP-MS). This technique is invaluable for identifying protein-protein interactions, a critical aspect of drug discovery and cellular signaling research. The protocol leverages the power of "click chemistry" for the specific and efficient biotinylation of a target protein, enabling its subsequent capture and the identification of its binding partners.
Introduction
The pull-down assay is an in vitro method to detect physical interactions between two or more proteins. It utilizes a "bait" protein to capture "prey" proteins from a cell lysate. In this protocol, the bait protein is first metabolically labeled with an alkyne-containing amino acid analog. Subsequently, this compound is covalently attached to the alkyne-modified bait protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." The biotinylated bait protein and its interacting prey proteins are then selectively isolated using streptavidin-coated beads. Finally, the captured proteins are eluted and identified by downstream applications such as Western blotting or mass spectrometry.
The use of this compound offers several advantages:
-
Specificity: The azide group reacts specifically with the alkyne handle on the bait protein, minimizing off-target labeling.
-
Efficiency: The click chemistry reaction is highly efficient and proceeds under mild, biocompatible conditions.
-
Flexibility: The PEG3 linker reduces steric hindrance and improves the accessibility of the biotin moiety for binding to streptavidin.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Upon binding of its ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.[1][2] The pull-down assay described here can be employed to identify known and novel interacting partners of a specific protein within the EGFR signaling network. For instance, an alkyne-labeled version of a downstream effector could be used as bait to pull down its interacting kinases or phosphatases from a cell lysate.
References
Application Notes: Labeling Glycoproteins in Live Cells using Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycoproteins and their intricate roles in cellular processes is fundamental to advancing our understanding of biology and developing novel therapeutics. This application note provides a detailed protocol for the metabolic labeling of glycoproteins in live cells using an azido sugar precursor, followed by bioorthogonal ligation with Biotin-PEG3-Azide. This powerful technique enables the selective enrichment and subsequent analysis of newly synthesized glycoproteins, offering valuable insights into glycan dynamics in various biological systems.
The workflow involves two key steps.[1][2] First, cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized by the cells and incorporated into the glycan chains of glycoproteins.[3] This introduces a bioorthogonal azide (-N3) chemical reporter onto the cell surface glycoproteins. Second, the azide-modified glycoproteins are covalently labeled with this compound through a highly specific and efficient click chemistry reaction.[4][5] The biotin tag then allows for the selective enrichment of these labeled glycoproteins using streptavidin-based affinity purification for downstream applications, including mass spectrometry-based proteomic analysis.
This method is compatible with living cells, minimizing perturbation to biological systems. The use of a polyethylene glycol (PEG) spacer in the biotin probe enhances its solubility and reduces steric hindrance, improving accessibility to the azide-tagged glycans.
Signaling Pathway and Experimental Workflow
The overall process, from metabolic labeling to downstream analysis, can be visualized as a sequential workflow. The initial step involves the metabolic incorporation of an azido sugar into the cellular glycosylation pathway. This is followed by the bioorthogonal labeling of the azide-modified glycoproteins on the cell surface with this compound via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The resulting biotinylated glycoproteins can then be enriched and analyzed.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Cell Type | Recommended Concentration | Incubation Time | Incubation Temperature | Reference |
| Metabolic Labeling | Ac4ManNAz | Various cell lines | 10-50 µM | 1-3 days | 37°C | |
| SPAAC Reaction | DBCO-PEG-Biotin | Live cells | 20-100 µM | 2-4 hours or overnight | Room Temperature or 4°C | |
| Enrichment | Streptavidin Beads | Cell Lysate | 20 µL beads per 200 µL lysate | Overnight | 4°C |
Note: Optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions and should be determined empirically.
Table 2: Comparison of Bioorthogonal Ligation Chemistries for Live Cell Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Catalyst | Copper(I) | None (uses strained cyclooctyne) | |
| Biocompatibility | Lower (copper toxicity is a concern) | High (no exogenous metal catalyst) | |
| Reaction Kinetics | Fast | Moderate | |
| Reagent Size | Small alkyne and azide groups | Bulky cyclooctyne reagent | |
| Live Cell Suitability | Less suitable for long-term studies | Highly suitable for live cell imaging and long-term studies |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into cell surface glycoproteins.
Materials:
-
Live cells in culture
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution in fresh, pre-warmed complete cell culture medium to a final concentration of 10-50 µM. A concentration of 10 µM is often sufficient and minimizes potential cellular stress.
-
Remove the old medium from the cells and gently wash once with sterile PBS.
-
Add the Ac4ManNAz-containing medium to the cells.
-
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the azido sugar.
Protocol 2: Labeling of Azide-Modified Glycoproteins with this compound via SPAAC
This protocol details the copper-free click chemistry reaction to label the azide-modified glycoproteins with biotin.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound (or other DBCO-functionalized biotin)
-
DMSO
-
PBS
Procedure:
-
Prepare DBCO-Biotin Stock Solution: Dissolve the DBCO-functionalized biotin reagent in DMSO to prepare a 1-10 mM stock solution. Store protected from light at -20°C.
-
Prepare Labeling Solution: Dilute the DBCO-Biotin stock solution in PBS to a final concentration of 20-100 µM.
-
Cell Preparation:
-
Gently aspirate the culture medium from the metabolically labeled cells.
-
Wash the cells twice with ice-cold PBS to remove residual medium.
-
-
SPAAC Reaction:
-
Add the DBCO-Biotin labeling solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove unreacted DBCO-Biotin.
-
The cells are now ready for downstream applications such as cell lysis and enrichment.
-
Protocol 3: Enrichment of Biotinylated Glycoproteins using Streptavidin Beads
This protocol describes the affinity purification of biotinylated glycoproteins from cell lysates.
Materials:
-
Biotin-labeled cells (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.4, with 25 mM biotin)
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the biotin-labeled cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads three times with lysis buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated Proteins:
-
Add the cell lysate (e.g., 200 µL at 0.5 mg/mL) to the washed streptavidin beads.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:
-
Two washes with lysis buffer.
-
One wash with 1 M KCl.
-
One wash with 0.1 M Na2CO3.
-
One wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
Three washes with PBS.
-
-
-
Elution:
-
To elute the biotinylated proteins, add the elution buffer to the beads.
-
Incubate at 95°C for 5 minutes.
-
Pellet the beads and collect the supernatant containing the enriched biotinylated glycoproteins.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Downstream Applications
The enriched biotinylated glycoproteins can be subjected to various analytical techniques to identify and quantify the labeled proteins. Mass spectrometry-based proteomics is a powerful tool for comprehensive analysis.
References
Application Notes: In Situ Proximity Ligation Assay Utilizing Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ Proximity Ligation Assay (PLA) is a powerful technique for visualizing and quantifying protein-protein interactions, post-translational modifications, and protein localization within the cellular environment.[1][2] This application note describes a novel workflow that integrates bioorthogonal chemistry with the traditional in situ PLA protocol. By metabolically incorporating an alkyne-modified substrate into a protein of interest, followed by a highly specific "click chemistry" reaction with Biotin-PEG3-Azide, researchers can achieve targeted labeling of proteins for subsequent detection using PLA. This method offers enhanced specificity and opens up new avenues for studying dynamic cellular processes.
This compound is a key reagent in this workflow.[3][4] It possesses an azide group that readily participates in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) with an alkyne-modified biomolecule. The biotin moiety allows for high-affinity binding to streptavidin or detection by an anti-biotin antibody, while the hydrophilic PEG3 linker minimizes steric hindrance and enhances solubility. This bioorthogonal approach enables the covalent labeling of target molecules in a manner that does not interfere with native biological processes.
Principle of the Assay
This modified in situ PLA protocol involves a multi-step process:
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an alkyne group. This alkyne-modified molecule is incorporated into a specific class of biomolecules (e.g., proteins, glycans) through the cell's natural metabolic pathways.
-
Click Chemistry Reaction: Following cell fixation and permeabilization, this compound is introduced and covalently attached to the alkyne-modified target protein via a click chemistry reaction.
-
Proximity Ligation Assay: The biotinylated protein is then detected using a standard in situ PLA protocol. A primary antibody against biotin and a primary antibody against a protein known to interact with the target protein are used. Secondary antibodies conjugated to oligonucleotides (PLA probes) bind to the primary antibodies. If the two proteins are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template.
-
Signal Amplification and Visualization: The circular DNA is amplified via rolling circle amplification, and the resulting product is detected with fluorescently labeled oligonucleotides. Each fluorescent spot, or "PLA signal," represents a single protein-protein interaction event, which can be visualized and quantified using fluorescence microscopy.
Signaling Pathway Visualization
Caption: Example signaling pathway where Protein A and alkyne-modified Protein B interaction is detected by PLA.
Experimental Workflow
Caption: Workflow for in situ PLA using this compound and click chemistry.
Chemical Reaction
Caption: Copper-catalyzed click chemistry reaction between an alkyne-modified protein and this compound.
Quantitative Data
The following tables present example data from a hypothetical experiment investigating the interaction between Protein X and a farnesylated protein (Protein Y). Protein Y is metabolically labeled with an alkyne-farnesyl pyrophosphate analog.
Table 1: Quantification of PLA Signals per Cell
| Condition | Average PLA Signals per Cell | Standard Deviation |
| Untreated Control | 3.2 | 1.5 |
| Vehicle Control | 3.5 | 1.8 |
| Treatment (Stimulant) | 25.8 | 6.2 |
| Treatment + Inhibitor | 8.1 | 3.4 |
Table 2: Percentage of Cells with High PLA Signal (>10 signals/cell)
| Condition | % of Cells with High PLA Signal |
| Untreated Control | 5% |
| Vehicle Control | 6% |
| Treatment (Stimulant) | 78% |
| Treatment + Inhibitor | 22% |
Protocols
Materials and Reagents
-
This compound
-
Alkyne-modified metabolic precursor (e.g., alkyne-farnesyl pyrophosphate analog)
-
Cell culture reagents
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., Tris-buffered saline)
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Primary antibodies (e.g., rabbit anti-biotin and mouse anti-Protein X)
-
In situ PLA kit (e.g., Duolink® In Situ PLA)
-
Fluorescence microscope
Experimental Protocol
Day 1: Cell Culture and Metabolic Labeling
-
Plate cells on coverslips in a multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at a predetermined concentration.
-
Incubate for a sufficient time to allow for metabolic incorporation (e.g., 16-24 hours). This may require optimization.
-
(Optional) Treat cells with stimulants or inhibitors as required by the experimental design.
Day 2: Fixation, Permeabilization, and Click Chemistry
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the click chemistry reaction cocktail. For each sample, mix the copper(II) sulfate and the stabilizing ligand, followed by the addition of this compound. Finally, add the reducing agent to initiate the reaction.
-
Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
Day 2-3: In Situ Proximity Ligation Assay
-
Block the samples using the blocking solution from the in situ PLA kit for 1 hour at 37°C.
-
Dilute the primary antibodies (e.g., rabbit anti-biotin and mouse anti-Protein X) in the antibody diluent provided in the kit.
-
Incubate the samples with the primary antibodies overnight at 4°C in a humidity chamber.
-
Wash the samples according to the PLA kit manufacturer's instructions.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent and add to the samples. Incubate for 1 hour at 37°C.
-
Wash the samples as per the manufacturer's protocol.
-
Prepare the ligation mix and add it to the samples. Incubate for 30 minutes at 37°C.
-
Wash the samples.
-
Prepare the amplification mix and add it to the samples. Incubate for 100-120 minutes at 37°C.
-
Wash the samples and mount the coverslips onto microscope slides using a mounting medium with DAPI.
Image Acquisition and Analysis
-
Visualize the samples using a fluorescence microscope.
-
Capture images in the appropriate channels (e.g., DAPI for nuclei and the channel for the PLA signal).
-
Quantify the number of PLA signals per cell using image analysis software such as ImageJ/Fiji.
Conclusion
The integration of bioorthogonal click chemistry with in situ PLA provides a robust and highly specific method for the detection and quantification of protein-protein interactions involving metabolically labeled proteins. The use of this compound as a versatile tool for biotinylating alkyne-modified proteins is central to this workflow. This approach is particularly valuable for studying dynamic cellular events and can be adapted for various applications in basic research and drug development.
References
Application Notes: Protocol for Biotinylating DNA with Biotin-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the biotinylation of DNA using Biotin-PEG3-Azide through "click chemistry." This method offers a highly efficient and specific way to label DNA for various downstream applications, including affinity purification, immobilization, and detection. Two primary protocols are presented: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
Biotin-DNA labeling is a fundamental technique in molecular biology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) allows for robust purification and detection of nucleic acids. "Click chemistry," a set of bioorthogonal reactions, provides a powerful tool for attaching biotin to DNA. This process involves the reaction between an azide and an alkyne. This compound is a commonly used reagent where the azide group participates in the click reaction. The polyethylene glycol (PEG) linker enhances water solubility and provides a spacer arm, which improves the binding efficiency of the biotin moiety to streptavidin.[1][2]
The alkyne functional group can be introduced into DNA either through solid-phase synthesis using alkyne-modified phosphoramidites or enzymatically using alkyne-modified deoxynucleoside triphosphates (dNTPs). Once the alkyne-modified DNA is prepared, it can be biotinylated using one of the following protocols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction. It utilizes a copper(I) catalyst to join an alkyne-modified DNA with this compound. To prevent DNA damage from the copper ions, a stabilizing ligand such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[3][4][5]
Quantitative Data for CuAAC Protocol
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| Alkyne-Modified DNA | Varies | 20 - 200 µM | Dissolved in nuclease-free water. |
| This compound | 10 mM in DMSO | 1.5 x [Alkyne-DNA] | An excess of the azide ensures efficient labeling. |
| Triethylammonium Acetate (TEAA) Buffer, pH 7.0 | 2 M | 0.2 M | Provides buffering capacity for the reaction. |
| Dimethyl Sulfoxide (DMSO) | - | 50% (v/v) | Co-solvent to ensure solubility of reagents. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1 - 0.5 mM | Precursor for the Cu(I) catalyst. |
| TBTA or THPTA Ligand | 50 mM in 55% DMSO (TBTA) or water (THPTA) | 0.5 - 1.25 mM | Ligand to copper ratio should be ~5:1 to protect DNA. |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 5 mM | Reducing agent to generate Cu(I) from CuSO₄. |
Experimental Protocol for CuAAC
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water or TBTA in 55% DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified DNA in nuclease-free water to the desired volume.
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final volume of 50%.
-
Add the 10 mM this compound stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified DNA. Vortex briefly.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the catalyst premix to the reaction mixture to achieve the desired final copper concentration (e.g., 0.5 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or overnight. For oligonucleotides, incubation can be carried out overnight at room temperature.
-
-
Purification of Biotinylated DNA:
-
Ethanol Precipitation: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in a suitable buffer.
-
HPLC or PAGE Purification: For higher purity, the biotinylated DNA can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Affinity Purification: The biotinylated DNA can be captured using streptavidin-coated magnetic beads or resin. This method is particularly useful for purifying the labeled DNA from a complex mixture.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for applications where the presence of copper is a concern, such as in living cells. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), incorporated into the DNA, which reacts spontaneously with the azide group of this compound.
Quantitative Data for SPAAC Protocol
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| DBCO-Modified DNA | Varies | 1 - 10 µM | Dissolved in a suitable buffer (e.g., PBS). |
| This compound | 10 mM in DMSO | 2 - 4 fold molar excess over DBCO-DNA | A molar excess ensures complete reaction. |
| Reaction Buffer | - | - | Phosphate-buffered saline (PBS), pH 7.4 is commonly used. |
Experimental Protocol for SPAAC
-
Preparation of Reagents:
-
Dissolve the DBCO-modified DNA in PBS (pH 7.4) to the desired final concentration.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
To the solution of DBCO-modified DNA, add the this compound stock solution to a final concentration that is a 2-4 fold molar excess over the DNA.
-
The final DMSO concentration should be kept low (ideally below 10%) to maintain the integrity of the DNA.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or gel electrophoresis.
-
-
Purification of Biotinylated DNA:
-
Size-Exclusion Chromatography: Use a desalting column to remove excess unreacted this compound.
-
Affinity Purification: As with the CuAAC protocol, streptavidin-based affinity purification is a highly effective method for isolating the biotinylated product.
-
Ethanol Precipitation: This can also be used to concentrate the DNA and remove some of the unreacted biotin reagent.
-
Visualization of Pathways and Workflows
Chemical Reaction of Azide-Alkyne Cycloaddition
Caption: Chemical reaction scheme for azide-alkyne cycloaddition.
Experimental Workflow for DNA Biotinylation
Caption: General experimental workflow for DNA biotinylation.
References
- 1. Oligonucleotide Tagging for Copper-Free Click Conjugation [mdpi.com]
- 2. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. interchim.fr [interchim.fr]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Application Notes: Biotin-PEG3-Azide for Mass Spectrometry-Based Proteomics
Application Notes and Protocols: A Comparative Guide to Copper-Catalyzed vs. Copper-Free Click Chemistry with Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular analysis. "Click chemistry," a term encompassing a class of highly efficient and specific reactions, has emerged as a premier method for bioconjugation. Among these, the azide-alkyne cycloaddition has taken center stage, with two primary variants: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.
This document provides a detailed comparison of these two powerful techniques, specifically utilizing Biotin-PEG3-Azide, a versatile reagent for introducing biotinylation. Herein, we present a comprehensive overview of both methodologies, quantitative comparisons, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal approach for their specific application.
Introduction to Azide-Alkyne Click Chemistry
At its core, click chemistry describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and proceed under mild reaction conditions.[1] The reaction between an azide and an alkyne to form a stable triazole ring is the most prominent example of this chemical philosophy.[2] this compound is a readily available reagent featuring a biotin moiety for detection or purification, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for reaction with an alkyne-modified biomolecule.[3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to efficiently and regioselectively join a terminal alkyne with an azide.[5] The copper catalyst significantly accelerates the reaction rate, making it a rapid and robust method for bioconjugation. Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and improve reaction efficiency, particularly in aqueous environments.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Free Click Chemistry: To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted click chemistry was developed. This approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which possesses significant ring strain. This inherent strain allows the cyclooctyne to react spontaneously with an azide in the absence of a catalyst, forming a stable triazole linkage. This bioorthogonal reaction is ideal for applications involving live cells or in vivo studies.
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
| Parameter | Copper-Catalyzed (CuAAC) with Terminal Alkyne | Copper-Free (SPAAC) with DBCO | References |
| Reaction Rate | Very Fast (Second-order rate constants typically 104 - 105 M-1s-1) | Fast (Second-order rate constants typically 10-1 - 101 M-1s-1) | |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent, no cytotoxic catalyst required | |
| Reaction Conditions | Requires Cu(I) source (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and a stabilizing ligand (e.g., THPTA) | No catalyst required, proceeds under physiological conditions | |
| Typical Reactants | This compound + Terminal Alkyne-modified biomolecule | This compound + DBCO-modified biomolecule | |
| Ideal Applications | In vitro conjugation, proteomics, material science, fixed cells | Live cell imaging, in vivo studies, sensitive biological systems |
Table 1: General Comparison of CuAAC and SPAAC.
| Parameter | Value/Observation | Context | References |
| CuAAC Protein Identification | 229 putative O-GlcNAc modified proteins identified | Proteomics analysis of A549 cells | |
| SPAAC Protein Identification | 188 putative O-GlcNAc modified proteins identified | Proteomics analysis of A549 cells | |
| CuAAC Labeling Efficiency | Higher protein identification and better accuracy compared to SPAAC in this study | O-GlcNAc proteomics | |
| SPAAC Reaction Time | Incubation for 2-4 hours at room temperature or overnight at 4°C for antibody-oligo conjugation | Antibody-oligo conjugation | |
| CuAAC Reaction Time | Labeling is often complete in as little as 15-30 minutes at room temperature | Labeling of oligonucleotides and DNA |
Table 2: Application-Specific Quantitative Data.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound
This protocol provides a general method for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (e.g., from BroadPharm, Cat. No. BP-20701)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
DMSO (for dissolving this compound if needed)
-
Microcentrifuge tubes
-
Purification resin or column (e.g., desalting column) to remove excess reagents
Procedure:
-
Prepare Reagents:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
-
Set up the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 1 mL total reaction volume. Adjust volumes proportionally for different reaction scales.
-
850 µL of alkyne-modified protein solution.
-
10 µL of 10 mM this compound stock solution (final concentration 100 µM).
-
10 µL of 100 mM THPTA stock solution (final concentration 1 mM).
-
10 µL of 20 mM CuSO4 stock solution (final concentration 200 µM).
-
-
Vortex the mixture briefly.
-
-
Initiate the Reaction:
-
Add 20 µL of 300 mM freshly prepared sodium ascorbate solution (final concentration 6 mM).
-
Vortex the tube gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For complex samples or lower concentrations, the incubation time may be extended.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst using a desalting column or dialysis according to the manufacturer's instructions.
-
-
Analysis:
-
Confirm the biotinylation of the target protein using appropriate methods such as SDS-PAGE followed by streptavidin-HRP western blot or mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with this compound
This protocol outlines a general procedure for labeling a DBCO-modified protein with this compound.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)
-
This compound (e.g., from BroadPharm, Cat. No. BP-20701)
-
DMSO (for dissolving this compound if needed)
-
Microcentrifuge tubes
-
Purification resin or column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve the DBCO-modified protein in an azide-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, add the DBCO-modified protein solution.
-
Add a 2-4 fold molar excess of the this compound stock solution to the protein solution. For example, for a 1 mg/mL solution of a 50 kDa protein (20 µM), add this compound to a final concentration of 40-80 µM.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the reactivity of the specific DBCO reagent and the concentration of reactants. The progress of the reaction can be monitored by the decrease in DBCO absorbance at 310 nm.
-
-
Purification:
-
Remove the unreacted this compound using a desalting column or dialysis.
-
-
Analysis:
-
Verify the successful biotinylation of the protein using methods such as SDS-PAGE with streptavidin-HRP western blotting or mass spectrometry.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: General Experimental Workflow for Biotinylation.
Applications of this compound in Click Chemistry
The versatility of this compound, coupled with the power of click chemistry, has led to its widespread use in numerous applications:
-
Proteomics: this compound is used to label and enrich specific classes of proteins for mass spectrometry-based identification and quantification. For example, it has been used in the study of O-GlcNAcylated proteins.
-
PROTAC Development: As a PEG-based linker, this compound is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Cell Surface Labeling: The high specificity and biocompatibility of SPAAC make it ideal for labeling cell surface glycoproteins or other molecules on living cells for imaging or tracking studies.
-
In Vivo Imaging and Labeling: Copper-free click chemistry with this compound allows for the biotinylation of molecules within living organisms, enabling researchers to study biological processes in their native context.
-
Immobilization of Biomolecules: Biotinylated molecules can be readily immobilized on streptavidin-coated surfaces for use in biosensors, affinity chromatography, and other diagnostic assays.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-Azide in Fluorescence Microscopy Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-Azide is a versatile reagent used for the biotinylation of alkyne-containing biomolecules, enabling their detection and visualization in fluorescence microscopy. This molecule features a biotin moiety for high-affinity binding to streptavidin conjugates, an azide group for specific ligation to alkynes via "click chemistry," and a hydrophilic polyethylene glycol (PEG3) spacer. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, facilitating efficient binding of biotin to streptavidin. This system is widely employed in various research areas, including the study of protein-protein interactions, visualization of newly synthesized proteins, and tracking of biomolecules within cells.
The core technology enabling the use of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, which makes it ideal for labeling sensitive biological samples.
Principle of the Method: Click Chemistry
The fundamental principle behind the application of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group on the this compound molecule and an alkyne group that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (CuSO₄) by a reducing agent such as sodium ascorbate. The subsequent detection is achieved by incubating the biotinylated sample with a fluorescently labeled streptavidin conjugate, which binds to the biotin tag with very high affinity, allowing for visualization by fluorescence microscopy.
Data Presentation
Reagent Properties and Storage
| Property | Value | References |
| Molecular Weight | 444.55 g/mol | |
| Formula | C18H32N6O5S | |
| Purity | ≥95% (HPLC) | |
| Solubility | DMSO, DMF, Water | |
| Storage | Store at -20°C, desiccated. | |
| Shipping | Ambient temperature |
Recommended Reagent Concentrations for Click Reaction
| Reagent | Concentration Range | Notes | References |
| This compound | 1.5 - 50 µM | Optimal concentration is sample-dependent and may require titration. | |
| Fixed Cells | 1.5 - 3.0 µM | ||
| Cell Lysates | 20 - 50 µM | ||
| Copper(II) Sulfate (CuSO₄) | 1 - 2 mM | ||
| Copper(I)-stabilizing ligand (TBTA or THPTA) | 100 µM - 1 mM | TBTA is soluble in DMSO/t-butanol; THPTA is water-soluble. | |
| Sodium Ascorbate | 3 - 5 mM | Prepare fresh from powder for each experiment. |
Experimental Protocols
This section provides a general protocol for the labeling of alkyne-modified proteins in fixed cells for fluorescence microscopy.
Materials and Reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Click Reaction Components:
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Sodium Ascorbate
-
-
Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Coverslips and microscope slides
Protocol for Fixed Cell Labeling and Imaging
1. Cell Seeding and Alkyne Labeling:
-
Seed cells on coverslips in a culture dish and allow them to adhere overnight.
-
Metabolically label the cells by incubating with an alkyne-modified amino acid analog (e.g., L-homopropargylglycine) or other alkyne-containing substrate for a desired period to allow for incorporation into biomolecules.
2. Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If labeling intracellular targets, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
3. Blocking:
-
Block non-specific binding sites by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature.
4. Click Chemistry Reaction:
Note: Prepare the click reaction cocktail immediately before use and add the components in the specified order to ensure proper copper reduction.
-
Prepare the following stock solutions:
-
This compound: 10 mM in DMSO
-
CuSO₄: 100 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare fresh)
-
-
Prepare the click reaction cocktail. For a 500 µL reaction volume, add the following to a microcentrifuge tube:
-
385 µL PBS
-
50 µL THPTA (final concentration: 10 mM)
-
50 µL this compound (final concentration: 1 mM)
-
10 µL CuSO₄ (final concentration: 2 mM)
-
5 µL Sodium Ascorbate (final concentration: 5 mM)
-
Vortex briefly to mix.
-
-
Aspirate the blocking buffer from the cells and add the click reaction cocktail to the coverslips.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
5. Staining and Imaging:
-
Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer to the recommended concentration.
-
Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Troubleshooting
| Problem | Possible Cause | Solution | References |
| No or weak fluorescence signal | Inefficient alkyne incorporation | Optimize the concentration and incubation time of the alkyne-containing substrate. | |
| Inefficient click reaction | Prepare fresh sodium ascorbate solution. Ensure the click reaction components are added in the correct order. Optimize the concentration of this compound. | ||
| Insufficient streptavidin staining | Increase the concentration or incubation time of the fluorescent streptavidin conjugate. | ||
| High background fluorescence | Non-specific binding of streptavidin | Increase the blocking time or the concentration of BSA in the blocking buffer. Increase the number and duration of wash steps. | |
| Excess this compound | Decrease the concentration of this compound used in the click reaction. | ||
| Precipitation of reagents | Poor solubility of TBTA | If using TBTA, ensure it is fully dissolved in DMSO before adding t-butanol. Consider using the more water-soluble THPTA ligand. | |
| Hydrolyzed crosslinker | Store this compound desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. |
Visualization
Experimental Workflow
Caption: Experimental workflow for fluorescence microscopy sample preparation.
Click Chemistry Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application of Biotin-PEG3-Azide in Drug Target Identification: A Detailed Guide for Researchers
Application Notes
Biotin-PEG3-Azide is a versatile chemical probe that has become an indispensable tool in the field of drug discovery and chemical biology for the identification of protein targets of small molecule drugs. This reagent uniquely combines three key functional components: a biotin handle for highly efficient affinity purification, a PEG3 linker to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal ligation via "click chemistry."
The primary application of this compound lies in activity-based protein profiling (ABPP) and chemoproteomic workflows to covalently label and subsequently identify the cellular targets of a drug candidate. The workflow typically involves modifying a bioactive small molecule with an alkyne group. This alkyne-tagged probe is then introduced to a biological system, such as cultured cells or cell lysates, where it binds to its protein target(s). Following binding, the azide group of this compound is covalently attached to the alkyne-tagged probe-protein complex through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
The resulting biotinylated protein-probe complexes can then be selectively enriched from the complex proteome using streptavidin-functionalized beads. After stringent washing steps to remove non-specifically bound proteins, the enriched target proteins are eluted and identified using high-resolution mass spectrometry. This powerful technique allows for the unbiased identification of drug targets, providing crucial insights into the mechanism of action of novel therapeutics. Furthermore, quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to differentiate specific interactors from background proteins and to quantify changes in target engagement.
Beyond target identification, this compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[1][2] this compound can be used as a linker to connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, facilitating the formation of the PROTAC molecule.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a typical chemoproteomic experiment using an alkyne-modified kinase inhibitor and this compound to identify its cellular targets. The data is presented as fold-change in enrichment in the inhibitor-treated sample versus a DMSO control, as determined by quantitative mass spectrometry.
| Identified Protein | Gene Name | UniProt ID | Fold Change (Inhibitor/DMSO) | p-value | Function |
| Mitogen-activated protein kinase 14 | MAPK14 | Q16539 | 15.2 | <0.001 | Serine/threonine kinase involved in cellular stress response |
| Cyclin-dependent kinase 2 | CDK2 | P24941 | 8.7 | <0.005 | Serine/threonine kinase involved in cell cycle regulation |
| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 | Q15418 | 4.5 | <0.01 | Serine/threonine kinase involved in cell growth and proliferation |
| Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 2.1 | >0.05 | Molecular chaperone |
| Tubulin beta chain | TUBB | P07437 | 1.5 | >0.05 | Cytoskeletal protein |
Experimental Protocols
Protocol 1: Labeling of Target Proteins in Cell Lysate using Click Chemistry
This protocol describes the labeling of target proteins from a cell lysate with this compound following treatment with an alkyne-modified small molecule probe.
Materials:
-
Cells of interest
-
Alkyne-modified small molecule probe
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO4) (e.g., 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM stock in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (e.g., 1.7 mM stock in DMSO/t-butanol 1:4)
-
Cold acetone
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. Add the alkyne-modified small molecule probe to the desired final concentration and incubate for 1 hour at 37°C. A DMSO control should be run in parallel.
-
Click Chemistry Reaction: To 1 mL of the probe-incubated lysate, add the following click chemistry reagents in order, vortexing gently after each addition:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of cold acetone and incubating overnight at -20°C.
-
Protein Pellet Collection: Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. Carefully discard the supernatant.
-
Washing: Wash the protein pellet with cold methanol and centrifuge again. The resulting protein pellet is now ready for enrichment.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Protein pellet from Protocol 1
-
Urea Buffer (8 M urea in 50 mM ammonium bicarbonate)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (0.1% SDS in PBS)
-
Wash Buffer 3 (PBS)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
Procedure:
-
Resuspension: Resuspend the protein pellet in Urea Buffer.
-
Bead Preparation: Wash the streptavidin magnetic beads three times with Wash Buffer 1 according to the manufacturer's instructions.
-
Binding: Add the resuspended protein lysate to the washed beads and incubate for 1-2 hours at room temperature with rotation to allow for biotin-streptavidin binding.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2.
-
Wash the beads three times with Wash Buffer 3.
-
-
Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and incubating at 95°C for 10 minutes.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion.
Protocol 3: On-Bead Digestion for Mass Spectrometry Analysis
This protocol provides an alternative to elution, where proteins are digested directly on the streptavidin beads.
Materials:
-
Beads with bound proteins from Protocol 2, step 4
-
Reduction Buffer (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation Buffer (55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
Procedure:
-
Reduction: Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate in the dark for 20 minutes.
-
Washing: Wash the beads three times with 50 mM ammonium bicarbonate.
-
Digestion: Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (e.g., 1:50 trypsin-to-protein ratio). Incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: The peptides are then desalted using a C18 StageTip or equivalent before analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for drug target identification.
Caption: MAPK signaling pathway with an identified inhibitor target.
References
Troubleshooting & Optimization
How to troubleshoot low labeling efficiency with Biotin-PEG3-Azide
Welcome to the technical support center for Biotin-PEG3-Azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used for biotinylation, which is the process of attaching a biotin label to a target molecule. It contains three key components:
-
Biotin: A vitamin that binds with extremely high affinity to avidin and streptavidin, which is useful for detection and purification.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that increases the reagent's solubility in aqueous solutions and reduces steric hindrance, allowing for more efficient binding of the biotin to streptavidin.[1][2]
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Azide group (-N3): A reactive group that allows for covalent attachment to molecules containing an alkyne group via "click chemistry".[1][3]
This reagent is primarily used to label alkyne-modified biomolecules such as proteins, nucleic acids, and glycans.[1]
Q2: What is "click chemistry" in the context of this compound?
A2: Click chemistry refers to a class of reactions that are rapid, specific, and high-yield. For this compound, the most common type of click chemistry is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction creates a stable triazole ring, covalently linking the biotin probe to the alkyne-containing target molecule. A copper-free alternative, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), can also be used if the alkyne is part of a strained ring system (e.g., DBCO or BCN).
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the reagent's activity. It should be stored at -20°C for long-term stability (up to 24 months). Some suppliers suggest it can be shipped at room temperature for up to 3 weeks. Once dissolved, stock solutions are stable for shorter periods; for example, at -80°C for up to 6 months or at -20°C for 1 month. It is crucial to protect the reagent from moisture to prevent hydrolysis.
Troubleshooting Guide for Low Labeling Efficiency
Low or no product yield is one of the most common issues encountered during biotinylation experiments using this compound. The following section addresses potential causes and provides solutions.
Problem 1: Low or No Biotinylation Signal
Possible Cause 1: Inactive Copper Catalyst (Cu(I))
The active catalyst for the CuAAC reaction is Cu(I). However, it is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.
-
Solution:
-
Use a Reducing Agent: Generate Cu(I) in situ from a Cu(II) source (like CuSO₄) by adding a reducing agent. Sodium ascorbate is the most common choice.
-
Work Under an Inert Atmosphere: To minimize oxidation, perform the reaction under nitrogen or argon, especially for sensitive biomolecules or low-volume reactions.
-
Use a Stabilizing Ligand: Ligands such as THPTA or TBTA protect the Cu(I) catalyst from oxidation and can accelerate the reaction. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidation.
-
Possible Cause 2: Degradation of Reagents
-
This compound: The azide group can be sensitive to prolonged exposure to reducing agents like DTT or TCEP, although TCEP is sometimes used in protocols. The reagent itself can also degrade if not stored properly.
-
Sodium Ascorbate: Stock solutions of sodium ascorbate are prone to oxidation and should be prepared fresh before each experiment.
-
Solution:
-
Ensure this compound has been stored correctly at -20°C in a desiccated environment.
-
Always prepare a fresh solution of sodium ascorbate immediately before initiating the reaction.
-
If your buffer contains reducing agents incompatible with the azide, perform a buffer exchange step before the labeling reaction.
-
Possible Cause 3: Suboptimal Reaction Component Concentrations
The efficiency of the CuAAC reaction is highly dependent on the concentrations of the reactants and catalyst.
-
Solution: Optimize the concentrations of all components. Refer to the table below for typical starting concentrations. It's recommended to perform a small-scale optimization experiment before using valuable samples.
Possible Cause 4: Steric Hindrance
The azide or alkyne group on the biomolecule may be located in a sterically hindered region, making it inaccessible to the labeling reagent or catalyst.
-
Solution:
-
Increase reaction time and/or temperature.
-
Consider using a Biotin-Azide reagent with a longer PEG linker to increase the distance between the biotin and the reactive group.
-
If labeling DNA, shearing the DNA into smaller fragments before the click reaction may improve accessibility.
-
Problem 2: Protein Precipitation or Loss of Function
Possible Cause 1: Protein Damage from Reactive Oxygen Species (ROS)
The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS), which can lead to protein oxidation, aggregation, and loss of function.
-
Solution:
-
Use a Protective Ligand: A copper-chelating ligand like THPTA is crucial. Using the ligand at a 5:1 ratio to copper helps protect the biomolecule by acting as a sacrificial reductant.
-
Degas Solutions: Minimize oxygen in the reaction by using degassed buffers.
-
Correct Order of Addition: Always pre-mix the CuSO₄ and the ligand before adding them to the solution containing your biomolecule and the azide/alkyne. Add the sodium ascorbate last to initiate the reaction. Adding ascorbate directly to copper without a ligand can accelerate ROS formation.
-
Possible Cause 2: Over-labeling
Attaching too many biotin molecules can alter the protein's properties, such as its charge and isoelectric point, leading to precipitation or loss of biological activity.
-
Solution:
-
Reduce the molar excess of the this compound reagent.
-
Decrease the reaction time or temperature to limit the extent of labeling.
-
Perform a titration experiment with varying ratios of biotin reagent to your target molecule to find the optimal balance between labeling efficiency and protein stability.
-
Problem 3: High Background or Non-Specific Binding
Possible Cause: Inefficient Removal of Excess Biotin Reagent
Residual, unreacted this compound after the reaction will bind to streptavidin beads, leading to high background and competition with your labeled protein during enrichment.
-
Solution:
-
Purification: Thoroughly remove excess biotinylation reagent after the reaction is complete. Common methods include dialysis, desalting columns (spin columns), or precipitation (e.g., with cold acetone).
-
Quenching: For some biotinylation reactions, a quenching step using a buffer containing primary amines (like Tris or glycine) can be used to react with and neutralize excess reagent, though this is more common for NHS-ester chemistry. For click chemistry, purification is the primary method.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Biotinylation
| Component | Stock Concentration | Final Concentration | Purpose & Notes |
| Alkyne-Biomolecule | Variable | 1 - 50 µM | The limiting reagent in the reaction. |
| This compound | 1 - 10 mM in DMSO | 20 - 100 µM | Typically used in 2 to 10-fold molar excess over the alkyne. |
| Copper (II) Sulfate | 20 - 50 mM in H₂O | 0.1 - 1 mM | The source of the copper catalyst. |
| Ligand (e.g., THPTA) | 50 - 100 mM in H₂O | 0.5 - 5 mM | Protects Cu(I) and biomolecules. Use at a 5:1 ratio to copper. |
| Reducing Agent | 100 - 300 mM in H₂O | 1 - 5 mM | Reduces Cu(II) to Cu(I). Must be prepared fresh. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Optimization may be required.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS).
-
This compound (e.g., 10 mM stock in DMSO).
-
Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM stock in water).
-
THPTA ligand solution (e.g., 50 mM stock in water).
-
Sodium Ascorbate solution (e.g., 100 mM stock in water, prepared fresh ).
Procedure:
-
In a microcentrifuge tube, add your alkyne-modified protein to the desired final volume with buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM). Vortex briefly.
-
In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock and the THPTA ligand stock. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA to maintain a 1:5 copper-to-ligand ratio. Vortex briefly.
-
Add the catalyst premix to the protein/azide mixture.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of ~5 mM. Vortex gently.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Stop the reaction and remove excess unreacted biotin reagent using a desalting spin column or dialysis. The sample is now ready for downstream applications like streptavidin pull-down.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
This method is an alternative for sensitive biological systems where copper toxicity is a concern. It requires the target molecule to be modified with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-modified protein in a suitable buffer.
-
This compound (e.g., 10 mM stock in DMSO).
Procedure:
-
To your DBCO-modified protein solution, add the this compound stock solution to the desired final concentration.
-
Incubate the reaction at 4°C or room temperature. Reaction times are typically longer than CuAAC and may range from 4 to 12 hours.
-
After incubation, remove the excess, unreacted this compound via a desalting column or dialysis.
Visualizations
CuAAC Experimental Workflow
References
Reducing non-specific binding in Biotin-PEG3-Azide pull-downs
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding in your Biotin-PEG3-Azide pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound pull-down assay?
A this compound pull-down assay is a type of affinity purification technique used to isolate and identify molecules ("prey") that interact with a specific "bait" molecule.[1] The bait molecule is first labeled with this compound. This biotinylated bait is then incubated with a complex biological sample, such as a cell lysate. If the bait interacts with a prey molecule, the resulting complex can be captured using streptavidin-coated beads, which have a very high affinity for biotin.[1] After washing away non-specifically bound molecules, the bait-prey complex is eluted from the beads and analyzed by methods like Western blotting or mass spectrometry to identify the interacting prey.[1]
Q2: What are the advantages of using a this compound probe?
The PEG3 (polyethylene glycol) spacer in the this compound probe enhances its solubility and reduces steric hindrance, which can improve the efficiency of the interaction between the biotin tag and streptavidin beads.[2] The azide group allows for the attachment of the biotin probe to a target molecule via "click chemistry," a highly specific and efficient reaction.
Q3: What are the common sources of non-specific binding in a pull-down assay?
Non-specific binding can arise from several sources:
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Binding to the beads: Proteins from the cell lysate can bind directly to the streptavidin-coated beads.[3]
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Binding to the bait protein: Some proteins may non-specifically interact with the bait protein itself, independent of the intended biological interaction.
-
Hydrophobic and ionic interactions: Non-specific binding can be mediated by hydrophobic or electrostatic interactions between proteins and the assay components.
Troubleshooting Guide
High background and the presence of non-specific bands are common issues in pull-down assays. This guide will help you diagnose and resolve these problems.
Problem 1: High background in the negative control lane (beads only).
Potential Cause: Proteins from your lysate are binding directly to the streptavidin beads.
Solutions:
-
Pre-clear the lysate: Before incubating your lysate with the biotinylated bait, incubate it with streptavidin beads alone for 30-60 minutes at 4°C. Centrifuge the mixture and use the supernatant for your pull-down experiment. This step will help remove proteins that have a high affinity for the beads.
-
Block the beads: Before adding the cell lysate, incubate the streptavidin beads with a blocking agent to saturate non-specific binding sites.
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in a suitable buffer | At least 1 hour | A commonly used and effective blocking agent. |
| Non-fat dry milk | 3-5% in a suitable buffer | At least 1 hour | A cost-effective alternative, but avoid if detecting phosphoproteins or biotinylated proteins. |
| Yeast tRNA | 100 µg/mL | At least 1 hour | Can be used to block non-specific binding of nucleic acid-binding proteins. |
-
Try different bead types: The properties of magnetic, sepharose, or agarose beads can vary. One type may exhibit lower non-specific binding with your specific lysate.
Problem 2: Many non-specific bands in the experimental lane.
Potential Cause: Insufficient washing, inappropriate buffer composition, or weak/transient interactions being disrupted.
Solutions:
-
Optimize Wash Buffer Conditions: The stringency of your wash buffer is critical for reducing non-specific binding while preserving true interactions.
| Component | Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150-500 mM | Reduces non-specific ionic interactions. Higher concentrations increase stringency. |
| Non-ionic Detergent (e.g., Tween-20, NP-40, Triton X-100) | 0.05-0.5% (v/v) | Reduces non-specific hydrophobic interactions. |
| Glycerol | 5-10% | Can help stabilize proteins and reduce non-specific binding. |
-
Increase the number and duration of wash steps: Perform at least 3-5 washes, ensuring the beads are fully resuspended during each wash.
-
Titrate the amount of cell lysate: Using an excessive amount of total protein can increase the likelihood of non-specific interactions. Try reducing the amount of lysate used in the assay.
Experimental Protocols
General Protocol for this compound Pull-Down Assay
This protocol provides a general workflow. Optimization of specific steps is often necessary for different bait-prey interactions.
-
Biotinylation of the Bait Protein:
-
Perform a click chemistry reaction to conjugate this compound to your alkyne-modified bait protein.
-
Remove excess, unreacted biotin probe using a desalting column or dialysis.
-
Confirm successful biotinylation via SDS-PAGE and Western blot using streptavidin-HRP.
-
-
Preparation of Cell Lysate:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Binding of Bait to Beads:
-
Wash streptavidin beads with lysis buffer.
-
Incubate the beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads to remove any unbound bait protein.
-
-
Pull-Down of Prey Protein:
-
(Optional but recommended) Pre-clear the cell lysate with streptavidin beads.
-
Add the pre-cleared cell lysate to the beads with the immobilized bait.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. Common methods include:
-
Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Competitive Elution: Incubate the beads with an excess of free biotin (2-50 mM).
-
Low pH Elution: Use a low pH buffer (e.g., 100 mM Glycine, pH 2.5-3.0) and immediately neutralize the eluate.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
Visualizations
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Troubleshooting logic for non-specific binding in pull-down assays.
References
Technical Support Center: Optimizing Biotin-PEG3-Azide Concentration for Cell Labeling
Welcome to the technical support center for optimizing your Biotin-PEG3-Azide cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful cell labeling using click chemistry. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve optimal results.
Frequently Asked questions (FAQs)
Q1: What is this compound and how is it used for cell labeling?
This compound is a biotinylation reagent used for labeling biomolecules that have been modified to contain an alkyne group.[1][2] It consists of three key components:
-
Biotin: A small molecule with a very high affinity for streptavidin, enabling detection and purification.
-
PEG3 linker: A short, hydrophilic polyethylene glycol spacer that increases the reagent's solubility in aqueous buffers and reduces steric hindrance, improving binding efficiency to streptavidin.[2]
-
Azide group: A reactive group that specifically and covalently links to an alkyne group through a "click chemistry" reaction.[1]
This reaction is bioorthogonal, meaning it occurs efficiently under biological conditions without interfering with native cellular processes.
Q2: What is the principle of "click chemistry" for cell labeling?
Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between an alkyne and an azide. For cell labeling, cells are first treated with a metabolic precursor containing an alkyne group, which is incorporated into biomolecules like proteins or glycans. The cells are then treated with this compound, and in the presence of a copper(I) catalyst, the azide group on the biotin reagent "clicks" onto the alkyne-modified biomolecules on or within the cell.
Q3: What is a good starting concentration for this compound for cell labeling?
The optimal concentration of this compound can vary depending on the cell type, the abundance of the alkyne-labeled target, and whether the cells are live or fixed. A good starting point for many applications is a concentration range of 10 µM to 100 µM . It is highly recommended to perform a titration experiment to determine the ideal concentration that provides a strong signal with minimal background for your specific experimental setup.
Q4: Can I use this compound for labeling live cells?
Yes, this compound can be used for live-cell labeling. However, the copper catalyst used in the standard CuAAC reaction can be toxic to cells. For live-cell imaging, it is crucial to use a copper-chelating ligand like THPTA or BTTAA to minimize cytotoxicity. Alternatively, copper-free click chemistry methods using strained alkynes (e.g., DBCO or BCN) can be employed.
Q5: How should I prepare and store my this compound stock solution?
This compound is typically soluble in organic solvents like DMSO or DMF. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C, protected from light and moisture, to prevent degradation. For working solutions, the stock can be diluted in an appropriate buffer immediately before use.
Experimental Protocols
Protocol 1: General Workflow for this compound Cell Labeling (Fixed Cells)
This protocol provides a general framework for labeling alkyne-modified proteins in fixed cells using a copper-catalyzed click reaction.
Materials:
-
Alkyne-labeled cells on coverslips or in a multi-well plate
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Streptavidin conjugate (e.g., streptavidin-fluorophore for imaging or streptavidin-HRP for western blotting)
Methodology:
-
Cell Fixation: Fix your alkyne-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If your target is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes copper(II) sulfate, a copper-chelating ligand, a reducing agent, and the this compound.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 30 minutes at room temperature to reduce non-specific binding of the streptavidin conjugate.
-
Streptavidin Incubation: Incubate the cells with the streptavidin conjugate, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or other downstream applications.
Diagram of the Experimental Workflow
Caption: A generalized experimental workflow for cell labeling using this compound.
Troubleshooting Guide
High-quality data from cell labeling experiments requires careful optimization of the reaction conditions. The following guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Background | Excess this compound Concentration: Too much probe can lead to non-specific binding. | Perform a titration to find the lowest effective concentration of this compound (e.g., start with a range of 1 µM to 50 µM). |
| Non-specific binding of streptavidin: The streptavidin conjugate may be binding to cellular components other than biotin. | Increase the concentration of the blocking agent (e.g., up to 5% BSA) or try a different blocking agent. Include a "streptavidin only" control to assess its non-specific binding. | |
| Endogenous Biotin: Some cell types, particularly those with high metabolic activity, have significant levels of endogenous biotin. | Perform an avidin/biotin blocking step before incubating with the biotinylated probe. | |
| Insufficient Washing: Unbound reagents are not adequately removed. | Increase the number and duration of wash steps after the click reaction and streptavidin incubation. | |
| Low or No Signal | Inefficient Metabolic Labeling: Low incorporation of the alkyne-containing precursor into biomolecules. | Optimize the concentration and incubation time of the alkyne-containing metabolic precursor. Confirm incorporation by a different method if possible. |
| Degraded Reagents: The reducing agent (sodium ascorbate) is particularly prone to oxidation. | Prepare fresh sodium ascorbate solution for each experiment. Ensure this compound has been stored correctly. | |
| Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Use a copper-chelating ligand (e.g., THPTA) at the recommended ratio (typically 5:1 ligand to copper) to protect the Cu(I) state. | |
| Suboptimal this compound Concentration: The concentration of the probe may be too low. | Titrate the this compound concentration upwards (e.g., from 10 µM to 100 µM or higher). | |
| Steric Hindrance: The alkyne group on the target molecule may be inaccessible. | Consider performing the click reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis. |
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common issues in cell labeling experiments.
Data Presentation
Table 1: Recommended Starting Concentrations for Click Chemistry Reagents
| Reagent | Typical Concentration Range | Key Considerations |
| This compound | 10 µM - 100 µM | Titration is crucial. Higher concentrations can increase background. |
| Copper(II) Sulfate | 50 µM - 250 µM | Higher concentrations can be toxic to live cells. |
| Copper Ligand (e.g., THPTA) | 250 µM - 1.25 mM | Maintain at least a 5:1 molar ratio of ligand to copper to protect the catalyst and reduce cytotoxicity. |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM - 5 mM | Always prepare fresh. Should be in excess of copper. |
Table 2: Summary of Troubleshooting Controls
| Control | Purpose | Expected Outcome |
| Unlabeled Cells | To assess autofluorescence. | Low to no signal. |
| No this compound | To check for non-specific binding of the streptavidin conjugate. | No signal. |
| No Copper Catalyst | To confirm the reaction is copper-dependent. | No signal. |
| Positive Control Cells | To verify that the labeling and detection protocol is working. | Strong, specific signal. |
References
Common pitfalls to avoid in Biotin-PEG3-Azide click reactions
Welcome to the technical support center for Biotin-PEG3-Azide click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound click reaction?
A this compound click reaction is a type of copper-catalyzed azide-alkyne cycloaddition (CuAAC) used to attach a biotin label to a molecule containing a terminal alkyne.[1][2] This reaction is known for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage.[3][4] The PEG3 linker is a short, hydrophilic spacer that helps to improve the solubility of the reagent and reduces steric hindrance, facilitating the interaction of the biotin with streptavidin.[5]
Q2: What are the key components of a this compound click reaction?
The essential components for a successful copper-catalyzed click reaction are:
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This compound: The labeling reagent containing the azide functional group.
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Alkyne-modified molecule: The target molecule to be biotinylated.
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Copper(I) catalyst: The active catalytic species. This is typically generated in situ from a Copper(II) source.
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Copper(II) source: Commonly Copper(II) sulfate (CuSO₄).
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Reducing agent: Frequently sodium ascorbate, used to reduce Cu(II) to the active Cu(I) state.
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Copper ligand: A chelating agent, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), that stabilizes the Cu(I) catalyst, enhances reaction efficiency, and prevents catalyst disproportionation, particularly in aqueous solutions.
Q3: Can I perform this reaction without a copper catalyst?
Yes, this compound can also be used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This requires the alkyne to be part of a strained ring system, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). SPAAC is advantageous for live-cell imaging or applications where the cytotoxicity of copper is a concern.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) |
| Inactive Catalyst | The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by atmospheric oxygen. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Ligand Issues | The ligand is crucial for stabilizing the Cu(I) catalyst. Ensure the correct ligand-to-copper ratio is used; a 5:1 molar ratio is often recommended. For reactions in aqueous buffers, a water-soluble ligand like THPTA is essential. |
| Reagent Quality & Concentration | Verify the purity and integrity of your this compound and alkyne-containing molecule. Azides can degrade over time, so use fresh or properly stored reagents. Optimize the concentrations of your reactants. While typically catalytic, increasing the copper concentration can sometimes improve yield. |
| Steric Hindrance | Bulky groups near the alkyne or azide can impede the reaction. Consider increasing the reaction time or temperature. The PEG3 linker in this compound is designed to minimize this, but accessibility to the reaction site on large biomolecules can still be a factor. |
| Copper Sequestration | Components in your reaction mixture, such as thiols (from buffers like DTT or proteins like cysteine) or chelators (like EDTA from other purification steps), can sequester the copper catalyst. If possible, remove these components before the reaction. If their presence is unavoidable, you may need to add an excess of the copper catalyst. |
| Incorrect Order of Reagent Addition | To prevent premature oxidation or side reactions, it is recommended to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne, and finally initiate the reaction by adding the freshly prepared sodium ascorbate. |
Problem 2: Non-Specific Labeling or High Background
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) |
| Precipitation of Reagents | This compound or the alkyne-modified molecule may have limited solubility in your reaction buffer, leading to aggregation and non-specific binding. Ensure all components are fully dissolved. The use of a co-solvent like DMSO may be necessary, but its concentration should be optimized to avoid protein denaturation. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction that can lead to the formation of diynes. Using a stabilizing ligand and performing the reaction under dilute conditions can help minimize this side product. |
| Protein Modification by Ascorbate Byproducts | In reactions involving proteins, byproducts of ascorbate oxidation can sometimes react with amino acid residues like lysine and arginine, leading to covalent modification. The addition of aminoguanidine to the reaction mixture can help to intercept these reactive byproducts. |
| Residual Copper Catalyst | Copper can bind non-specifically to proteins and other biomolecules. After the reaction, it is crucial to remove residual copper. This can be achieved by washing with a solution containing a chelating agent like EDTA. |
Problem 3: Difficulty in Product Purification
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution(s) |
| Removal of Excess this compound | Unreacted this compound can interfere with downstream applications. Purification methods like dialysis, size-exclusion chromatography (spin filters), or HPLC can be used to separate the biotinylated product from the smaller, unreacted biotin reagent. |
| Removal of Copper Catalyst | As mentioned, residual copper can be problematic. Washing the crude product with a solution of a chelating agent like EDTA or using a heterogeneous copper catalyst that can be easily filtered off are effective strategies. |
| Separation from Starting Materials | If the reaction does not go to completion, separating the biotinylated product from the unreacted alkyne-modified starting material can be challenging. It is often best to first optimize the reaction conditions to drive it to completion. Subsequent affinity purification using streptavidin-coated beads can then specifically isolate the biotinylated product. |
Experimental Protocols
General Protocol for Biotinylation of an Alkyne-Modified Protein in Solution
This protocol is a starting point and may require optimization for specific applications.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7)
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This compound stock solution (e.g., 10 mM in DMSO)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, must be prepared fresh )
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Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)
Procedure:
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In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (e.g., 20-100 µM).
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In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 volume ratio of 20 mM CuSO₄ to 50 mM ligand will give a 5:1 ligand-to-copper molar ratio. Mix gently.
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Add the catalyst premix to the reaction tube containing the protein and azide. A final copper concentration of 50-100 µM is a good starting point.
-
If using, add the aminoguanidine solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).
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Allow the reaction to proceed at room temperature for 1-2 hours. Reaction progress can be monitored by techniques like SDS-PAGE followed by streptavidin blotting.
-
Once the reaction is complete, the product can be purified to remove excess reagents and the copper catalyst.
Visualizations
Caption: General experimental workflow for a this compound click reaction.
Caption: A logical diagram for troubleshooting low yield in click reactions.
References
Technical Support Center: Optimizing Biotinylated Protein Yields
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in protein biotinylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and quality of your biotinylated proteins.
Troubleshooting Guide
Low or no biotinylation, protein precipitation, and inconsistent results are common hurdles in biotinylation experiments. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Biotinylation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Biotinylation Reagent | Many biotinylation reagents are sensitive to moisture. Ensure reagents are stored correctly in a desiccated environment. Prepare stock solutions immediately before use and discard any unused solution. For NHS esters, use high-quality anhydrous DMSO or DMF to prepare stock solutions.[1] |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the biotinylation reagent, reducing labeling efficiency.[2][3] Use amine-free buffers such as PBS or HEPES at the recommended pH for your specific reagent.[3] For carboxyl- and carbonyl-reactive groups using EDC, avoid buffers with primary amines and carboxyls (e.g., acetate, citrate); MES buffer is a suitable alternative.[4] |
| Incorrect Reaction pH | The optimal pH for the reaction is crucial. For NHS esters that target primary amines, a pH of 7-9 is generally recommended to ensure the amino groups are deprotonated and reactive. For sulfhydryl-reactive reagents like maleimides, a pH range of 6.5-7.5 is optimal. |
| Insufficient Molar Excess of Biotin Reagent | The molar ratio of biotin reagent to protein may need to be optimized empirically. Start with the recommended molar excess and perform a titration to find the optimal ratio for your specific protein. |
| Target Functional Groups are Unavailable | The protein of interest may have a low number of accessible target residues (e.g., lysines or cysteines) on its surface. Check the primary sequence of your protein. If the target group is not available, consider using a biotinylation reagent that targets a different functional group. |
| Inefficient Removal of Excess Biotin | Incomplete removal of unreacted biotin can interfere with downstream applications and assays. Use dialysis or desalting columns to effectively remove excess biotin after the labeling reaction. |
Issue 2: Protein Precipitation During or After Biotinylation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Over-biotinylation | Excessive modification of surface residues, particularly lysines, can alter the protein's isoelectric point and lead to precipitation. Reduce the molar excess of the biotinylation reagent or shorten the reaction time. Using a traceable biotinylation kit can help control the degree of labeling. |
| Low Protein Solubility in the Reaction Buffer | The protein itself may have limited solubility in the chosen buffer. Ensure the buffer conditions are optimal for your specific protein's stability. |
| Reagent Solvent Effects | If the biotinylation reagent is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous protein solution can cause precipitation. Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| pH Shift | The addition of the biotinylation reagent or its solvent could potentially alter the pH of the reaction mixture, moving it closer to the protein's isoelectric point and causing it to precipitate. Ensure your buffer has sufficient buffering capacity. |
Workflow for Troubleshooting Low Biotinylation Yield
References
Technical Support Center: Troubleshooting High Background in Western Blot after Biotin-PEG3-Azide Labeling
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of high background on Western blots following Biotin-PEG3-Azide labeling. This resource is intended for researchers, scientists, and drug development professionals utilizing click chemistry for protein analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background on a Western blot after this compound labeling?
High background can stem from several factors, broadly categorized as issues with the biotin-streptavidin detection system, procedural steps in the Western blot, or the labeling reaction itself. The most frequent culprits include:
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Endogenous Biotin: Many cell lysates contain naturally biotinylated proteins, such as carboxylases, which are directly detected by streptavidin conjugates, leading to non-specific bands and a high background signal.[1][2]
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Inappropriate Blocking: Using a blocking buffer that is incompatible with a biotin-based detection system is a primary cause of high background.
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Suboptimal Antibody or Streptavidin Concentration: Excess concentrations of primary or secondary antibodies, or the streptavidin-HRP conjugate, can result in non-specific binding to the membrane.
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Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies and other reagents, contributing to background noise.
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Issues with the this compound Labeling Reaction: Incomplete removal of excess labeling reagents or byproducts from the click chemistry reaction can interfere with the Western blot.
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Membrane Handling: Improper handling, such as allowing the membrane to dry out, can lead to irreversible, non-specific binding.
Q2: I'm seeing high background across the entire membrane. What should I investigate first?
A uniform high background often points to a systemic issue with your blocking, washing, or detection steps. Here’s a prioritized checklist:
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Review Your Blocking Buffer: If you are using non-fat dry milk, switch to a Bovine Serum Albumin (BSA) or casein-based blocking buffer. Milk contains endogenous biotin, which will be detected by the streptavidin-HRP and cause high background.
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Optimize Streptavidin-HRP Concentration: You may be using too much streptavidin-HRP. Perform a dot blot or a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
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Increase Washing Steps: Enhance your washing protocol by increasing the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Ensure you are using a sufficient volume of wash buffer to fully submerge the membrane with gentle agitation. The addition of a mild detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer is also recommended.
Q3: I am observing distinct, non-specific bands in my negative control lanes. What is the likely cause?
The presence of non-specific bands, especially in control lanes, strongly suggests the detection of endogenous biotinylated proteins.
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Implement an Endogenous Biotin Blocking Step: Before incubating with your primary antibody, treat the membrane with an avidin/streptavidin blocking solution, followed by an incubation with free biotin. This will saturate the endogenous biotin in your sample, preventing the streptavidin-HRP from binding to it.
Q4: Can the this compound labeling protocol itself contribute to the high background?
Yes, aspects of the click chemistry labeling can lead to issues downstream in your Western blot.
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Purity of Labeled Protein: It is crucial to remove unreacted this compound and copper catalyst (if used) after the labeling reaction. These residual components can potentially interact non-specifically with the membrane or detection reagents. Consider including a protein precipitation step or dialysis to clean up your labeled sample before running the gel.
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Non-specific Labeling: While click chemistry is highly specific, at very high concentrations, the this compound reagent might non-specifically associate with other proteins. It is advisable to optimize the concentration of the labeling reagent.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving high background issues.
Problem: High Background Across the Entire Blot
| Potential Cause | Recommended Solution |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk as it contains endogenous biotin. Switch to a 3-5% BSA or casein solution in TBS-T or PBS-T. |
| Suboptimal Blocking Conditions | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer completely covers the membrane with gentle agitation. |
| High Streptavidin-HRP Concentration | Titrate the streptavidin-HRP conjugate to determine the optimal dilution. Start with a higher dilution than recommended by the manufacturer and incrementally decrease it. |
| Insufficient Washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (5-10 minutes). Use a sufficient volume of wash buffer (e.g., TBS-T with 0.1% Tween-20). |
| Membrane Drying | Ensure the membrane remains hydrated throughout the entire process. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can contribute to background. |
| Over-exposure | Reduce the exposure time during signal detection. |
Problem: Non-Specific Bands are Visible
| Potential Cause | Recommended Solution |
| Endogenous Biotinylated Proteins | Perform an endogenous biotin blocking step after transfer and before primary antibody incubation. This involves sequential incubation with avidin and then free biotin. |
| High Primary Antibody Concentration | Titrate the primary antibody to find the optimal concentration that provides a strong signal for the target protein with minimal non-specific binding. |
| High Secondary Antibody Concentration | If using a biotinylated secondary antibody, titrate its concentration. Run a control with only the secondary antibody and streptavidin-HRP to check for non-specific binding. |
| Cross-reactivity of Streptavidin | Ensure a high-purity streptavidin conjugate is being used. In some cases, avidin may exhibit higher non-specific binding due to its glycosylation. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per well. For cell lysates, aim for 20-30 µg. |
Experimental Protocols
Protocol: Endogenous Biotin Blocking on a Western Blot Membrane
This protocol is performed after protein transfer to the membrane and before the standard blocking step.
-
After transfer, wash the membrane briefly with Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).
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Incubate the membrane in a solution of avidin or streptavidin (e.g., 0.1 mg/mL in wash buffer) for 15 minutes at room temperature with gentle agitation.
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Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS with 0.05% Tween-20).
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Incubate the membrane in a solution of free D-Biotin (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature with gentle agitation. This step blocks the remaining biotin-binding sites on the avidin/streptavidin.
-
Wash the membrane three times for 10 minutes each with wash buffer.
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Proceed with your standard blocking protocol (e.g., 5% BSA in TBS-T).
Visualizations
Workflow for Troubleshooting High Background
Caption: Troubleshooting flowchart for high background issues.
This compound Labeling and Detection Pathway
Caption: Experimental workflow from labeling to detection.
Potential Causes of Non-Specific Binding
Caption: Interactions leading to specific vs. non-specific signals.
References
Technical Support Center: Copper-Catalyzed Biotin-PEG3-Azide Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the copper-catalyzed click chemistry reaction between Biotin-PEG3-Azide and alkyne-modified molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for the this compound reaction?
For most bioconjugation applications, the recommended concentration of the copper(II) sulfate (CuSO₄) precursor is between 50 µM and 250 µM.[1][2] It's important to note that the reaction rate is dependent on the copper concentration in a non-linear fashion. A threshold concentration of at least 50 µM copper is often necessary to observe significant reactivity, with maximal activity typically reached at approximately 250 µM.[1][2] Using concentrations higher than this may not significantly increase the reaction rate and could lead to issues with protein aggregation or damage.[3]
Q2: What is the role of the reducing agent and which one should I use?
The catalytically active species in the "click" reaction is copper(I). Since copper(II) salts like CuSO₄ are more stable and commonly used, a reducing agent is required to reduce Cu(II) to Cu(I) in situ. The most common and highly recommended reducing agent for bioconjugation is sodium ascorbate. It is effective at generating the active Cu(I) catalyst. A freshly prepared stock solution of sodium ascorbate should be used, as it can degrade over time.
Q3: Why is a ligand necessary and what is the optimal ligand-to-copper ratio?
A copper-chelating ligand is crucial for a successful this compound reaction for several reasons:
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It stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.
-
It accelerates the reaction.
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It protects sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.
For bioconjugation reactions, a ligand-to-copper ratio of 5:1 is often recommended to effectively protect the biomolecules. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular, water-soluble ligand that is highly effective for these reactions.
Q4: Can I perform the this compound reaction in the presence of other functional groups?
Yes, one of the significant advantages of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is its high selectivity. The azide and alkyne groups are bioorthogonal, meaning they are unreactive towards most other functional groups found in biological systems, allowing for specific labeling of target molecules.
Q5: How can I remove the copper catalyst after the reaction is complete?
Residual copper can be cytotoxic and may interfere with downstream applications. It can be removed by methods such as dialysis with a buffer containing a chelating agent like ethylenediaminetetraacetic acid (EDTA), or through the use of desalting columns.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen. Ensure your sodium ascorbate solution is freshly prepared. To minimize oxygen exposure, it is good practice to cap the reaction tube. |
| Insufficient Ligand | An inadequate amount of ligand can lead to catalyst instability and degradation. A 5:1 ligand-to-copper ratio is recommended for bioconjugation to stabilize the Cu(I) catalyst. |
| Degraded Reagents | Azide compounds can be sensitive to light and heat. Ensure the purity of your this compound and alkyne-modified molecule. Store reagents as recommended by the supplier. |
| Inaccessible Reactive Groups | For large biomolecules like proteins, the alkyne or azide group may be sterically hindered or buried within the molecule's structure. Consider performing the reaction in the presence of a denaturing or solvating agent like DMSO to improve accessibility. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more readily available reactant can help drive the reaction to completion. |
| Catalyst Sequestration | Components in a complex biological mixture, such as thiols from proteins, can bind to and sequester the copper catalyst. If sequestration is suspected, you can try adding an excess of the copper-ligand complex. |
Problem: Damage to Biomolecules (e.g., Proteins)
| Potential Cause | Recommended Solution |
| Oxidative Damage | The copper/ascorbate system can generate reactive oxygen species (ROS) that can damage sensitive biomolecules. Using a sufficient excess of a protective ligand (a 5:1 ligand-to-copper ratio is recommended) can help mitigate this by acting as a sacrificial reductant. |
| Byproducts of Ascorbate Oxidation | Dehydroascorbate, an oxidation product of ascorbate, can react with and modify proteins. The addition of aminoguanidine to the reaction mixture can act as a scavenger for these reactive byproducts. |
Quantitative Data on Reaction Parameters
| Component | Recommended Concentration Range | Rationale |
| CuSO₄ | 50 µM - 250 µM | A threshold of ~50 µM is often needed for significant activity, with maximal rates typically observed around 250 µM. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended to stabilize the catalyst and protect biomolecules. |
| Sodium Ascorbate | 2.5 mM - 5 mM | An excess is required to ensure the reduction of Cu(II) to Cu(I) and to counteract oxidation by dissolved oxygen. |
| This compound | >20 µM (typically in slight excess to the alkyne) | A sufficient concentration is needed for a fast reaction. Often used in a 1.1 to 2-fold excess over the alkyne-modified molecule. |
| Alkyne-modified Molecule | >2 µM | The reaction has been shown to be successful at concentrations as low as 2 µM. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of an Alkyne-Modified Protein
This protocol provides a starting point for the copper-catalyzed biotinylation of an alkyne-modified protein with this compound. Optimization may be required for specific applications.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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This compound
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium Ascorbate
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Dimethyl sulfoxide (DMSO)
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Deionized water
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Desalting column for purification
Stock Solutions:
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This compound (10 mM): Dissolve the appropriate amount of this compound in DMSO.
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CuSO₄ (20 mM): Dissolve CuSO₄ in deionized water.
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THPTA (100 mM): Dissolve THPTA in deionized water.
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Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Note: This solution should be prepared fresh on the day of the experiment.
Procedure:
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In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
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Add the this compound stock solution to achieve a final concentration that is in a 1.1 to 2-fold molar excess to the alkyne-modified protein.
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Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, to achieve a final concentration of 100 µM CuSO₄ and 500 µM THPTA, you would mix appropriate volumes of the stock solutions.
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Add the catalyst premix to the reaction mixture containing the protein and this compound.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to 5 mM.
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Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for progress if analytical methods are available.
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After the incubation period, purify the biotinylated protein from excess reagents and the copper catalyst using a desalting column equilibrated with the desired storage buffer.
Visualizations
Reaction Mechanism
Caption: Mechanism of the copper-catalyzed this compound reaction.
Experimental Workflow
References
Technical Support Center: Biotin-PEG3-Azide Conjugation Cleanup
This guide provides detailed answers, troubleshooting tips, and protocols for researchers encountering challenges with the removal of excess Biotin-PEG3-Azide following a conjugation reaction. Properly purifying your biotinylated molecule is critical for the success of downstream applications by preventing interference from unconjugated biotin.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it essential to remove excess this compound after conjugation?
A: Removing excess, unreacted this compound is crucial for several reasons:
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Prevents Competitive Binding: Free biotin will compete with your biotinylated molecule for binding sites on avidin or streptavidin surfaces or conjugates in downstream applications (e.g., pull-downs, ELISAs, imaging).[1]
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Ensures Accurate Quantification: The presence of free biotin will interfere with assays used to determine the degree of biotinylation, leading to inaccurate results.[3]
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Reduces Background Noise: Unbound biotin can lead to high background signals and non-specific binding in assays, reducing the overall sensitivity and accuracy of the experiment.[2]
Q2: What are the most common methods to remove small molecules like this compound from a conjugation reaction?
A: The most effective methods separate molecules based on their significant size difference. The small this compound molecule (Molecular Weight ≈ 444.5 g/mol ) can be efficiently separated from much larger biotinylated proteins, antibodies, or oligonucleotides. Common techniques include:
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Size Exclusion Chromatography (SEC) / Desalting Columns: A rapid method that separates molecules by size. Larger, conjugated molecules pass through the column quickly, while smaller, unreacted biotin molecules are retained.
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Dialysis: A traditional method involving a semi-permeable membrane that allows small molecules like excess biotin to diffuse out into a large volume of buffer, while retaining the larger conjugated molecule.
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Ultrafiltration (Spin Columns): Uses centrifugal force to pass the solution through a membrane with a specific Molecular Weight Cutoff (MWCO). Buffer and small molecules (excess biotin) pass through the filter, while the larger, conjugated molecule is retained and concentrated.
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Magnetic Beads: Specialized kits are available that use magnetic beads to specifically capture and remove free biotin from a sample solution quickly and efficiently.
Q3: My protein recovery is low after the purification step. What are the possible causes and solutions?
A: Low recovery of your biotinylated molecule can be frustrating. Here are common causes and troubleshooting tips:
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Protein Precipitation: Over-labeling with biotin can increase the hydrophobicity of a protein, leading to aggregation and precipitation.
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Solution: Reduce the molar ratio of the biotin reagent to your molecule in the conjugation reaction. A 1:1 or 2:1 ratio is often a good starting point.
-
-
Nonspecific Binding: Your protein may be sticking to the purification device (e.g., the spin column membrane or dialysis tubing).
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Solution: Add a carrier protein like Bovine Serum Albumin (BSA) at around 10 mg/mL to your reaction mixture before purification to block nonspecific binding sites. For spin filters, using low-protein-binding membranes can also help.
-
-
Incorrect Column/Membrane Choice: Using a desalting column with an incorrect bed volume or a dialysis membrane with an inappropriate MWCO can lead to sample loss.
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Solution: Ensure the MWCO of your dialysis or ultrafiltration membrane is significantly lower than the molecular weight of your protein (e.g., use a 10K MWCO for a 50 kDa protein). For desalting columns, ensure your sample volume is within the manufacturer's recommended range to prevent excessive dilution or poor recovery.
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Q4: How can I verify that the excess this compound has been successfully removed?
A: You can assess the purity of your sample using analytical size-exclusion chromatography (SEC). This technique can separate the conjugated protein from any remaining free biotin, with a successful cleanup showing a minimal peak corresponding to the size of the free biotin reagent. For downstream applications, a successful cleanup is often validated by low background signal in a negative control sample.
Comparison of Purification Methods
The choice of purification method depends on factors like sample volume, required purity, processing time, and the stability of the conjugated molecule. The table below summarizes the key characteristics of the most common techniques.
| Feature | Size Exclusion / Desalting Columns | Dialysis / Ultrafiltration | Magnetic Beads (Specialized Kits) |
| Principle | Size-based separation via chromatography resin | Size-based separation via semi-permeable membrane | Affinity capture of free biotin |
| Speed | Very Fast (< 15 minutes) | Slow (Several hours to overnight) | Very Fast (< 10 minutes) |
| Protein Recovery | High (>90%) with correct usage | Generally high, but can be variable; risk of loss due to handling/binding | High |
| Efficiency | Can remove >95% of free biotin in a single pass | Very high, dependent on buffer exchange volume and frequency | High, optimized for biotin removal |
| Sample Volume | Wide range, from µL to mL, depending on column size | Ideal for volumes >100 µL; can be difficult for very small volumes | Optimized for a range of volumes, including very low volumes |
| Throughput | Single column or 96-well plate format available | Low, not easily automated | High, compatible with 96-well formats and automation |
| Best For | Rapid cleanup of most sample types, especially proteins and antibodies. | Large sample volumes where speed is not critical. | High-throughput applications and processing very small sample volumes. |
Experimental Workflow & Protocols
The general workflow for purifying your biotinylated molecule after the conjugation reaction is depicted below.
Caption: Workflow for removing excess biotin reagent.
Protocol 1: Purification Using a Spin Desalting Column
This protocol is adapted for commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns) and is ideal for rapid cleanup.
Materials:
-
Spin Desalting Column (choose appropriate size for your sample volume)
-
Collection tubes
-
Variable-speed centrifuge
Methodology:
-
Prepare the Column:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.
-
-
Equilibrate the Column (if necessary):
-
Place the column in a new collection tube.
-
Add your desired exchange buffer (e.g., PBS) to the top of the resin bed. Use the same volume as your sample.
-
Centrifuge for 2 minutes at 1,500 x g. Repeat this step 2-3 times, discarding the flow-through each time.
-
-
Process the Sample:
-
Place the equilibrated column into a new, clean collection tube.
-
Carefully apply your conjugation reaction sample to the center of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g.
-
-
Collect Purified Sample:
-
The flow-through in the collection tube is your purified, biotinylated molecule. The excess this compound is retained in the column resin.
-
Store the purified sample appropriately.
-
Protocol 2: Purification Using Dialysis
This method is suitable for larger sample volumes and when time is not a limiting factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for proteins > 30 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Methodology:
-
Prepare the Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling or rinsing). For cassettes, briefly rinse with distilled water.
-
-
Load the Sample:
-
Load your conjugation reaction sample into the dialysis tubing/cassette, ensuring to leave some space for potential sample dilution.
-
Securely clamp the ends of the tubing or seal the cassette.
-
-
Perform Dialysis:
-
Place the sealed dialysis unit into a beaker containing a large volume of cold dialysis buffer (typically 100-200 times the volume of your sample).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
-
Exchange Buffer:
-
Allow dialysis to proceed for at least 4 hours or overnight for maximum efficiency.
-
For optimal removal of the excess biotin, perform at least two buffer changes. Replace the old buffer with a fresh, large volume of cold dialysis buffer and continue to stir.
-
-
Collect Sample:
-
Carefully remove the dialysis unit from the buffer.
-
Open the unit and gently transfer the purified sample to a clean storage tube.
-
References
Addressing poor solubility of Biotin-PEG3-Azide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Biotin-PEG3-Azide in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous and organic solvents?
This compound is a moderately hydrophilic compound due to the presence of the PEG3 linker.[1] Its solubility can vary depending on the solvent and the specific batch of the reagent. The table below summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 - 100 | 22.5 - 225 | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. Sonication may be needed. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | 22.5 | Solubility in other aqueous buffers may vary.[2] |
| Water | 10 - 44.45 | 22.5 - 100 | Sonication may be required to achieve higher concentrations.[3] |
| Dimethylformamide (DMF) | 10 | 22.5 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.1 | This data is for a related compound, Biotin-Azide, and suggests that the addition of an organic co-solvent can be critical for aqueous solubility. |
Q2: I am observing precipitation when I add my DMSO stock of this compound to my aqueous buffer. What is causing this?
This is a common issue when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. The final concentration of the organic solvent in your aqueous solution may also be insufficient to maintain solubility.
Q3: How should I prepare my this compound for use in an aqueous reaction?
The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute this stock into your aqueous buffer. This two-step process ensures the compound is fully dissolved before introducing it to the aqueous environment.
Q4: What is the stability of this compound in solution?
-
Organic Stock Solutions: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day. For best results, prepare the aqueous working solution fresh before each experiment.
Q5: Can the pH of my buffer affect the solubility of this compound?
Yes, the pH of the aqueous buffer can influence the solubility of biotinylated compounds. For biotinylated antibodies, solubility is known to be affected by pH, with aggregation more likely to occur as the pH approaches the isoelectric point of the protein. While this compound is a small molecule, significant deviations from a neutral pH could potentially affect the charge state and solubility of your target molecule, which in turn could influence the apparent solubility of the entire conjugate. The binding of biotin to avidin and streptavidin can also be pH-dependent.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Problem 1: The solid this compound powder will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution of the solid in an aqueous buffer can be difficult due to its moderate hydrophilicity.
-
Solution: Follow the recommended protocol of first dissolving the powder in a water-miscible organic solvent such as DMSO to create a stock solution.
Problem 2: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer.
-
Cause A: Solvent Shock: Rapid dilution of a concentrated organic stock into an aqueous buffer can cause localized high concentrations and precipitation.
-
Solution A: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This ensures rapid mixing and prevents localized oversaturation.
-
Cause B: Insufficient Co-solvent: The final concentration of the organic solvent in the aqueous solution may be too low to maintain solubility.
-
Solution B: Increase the final percentage of the organic co-solvent in your working solution if your experimental conditions permit. For example, a final concentration of 5-10% DMSO may be necessary. Always check the tolerance of your biological system (e.g., cells, proteins) to the organic solvent.
-
Cause C: Low Temperature: Adding a cold stock solution to a warmer buffer can sometimes induce precipitation.
-
Solution C: Allow both the stock solution and the aqueous buffer to equilibrate to room temperature before mixing.
Problem 3: I need to prepare a high concentration of this compound in an aqueous buffer for my experiment, but it keeps precipitating.
-
Cause: The desired concentration may exceed the solubility limit of this compound in that specific buffer, even with a co-solvent.
-
Solution A: Use Solubility Enhancers: Consider the use of solubility-enhancing agents. For in vivo or cellular applications, formulations containing co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.
-
Solution B: Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution to 37°C and use a bath sonicator. However, be cautious with heating as it can potentially degrade the compound over extended periods.
-
Solution C: Optimize Buffer Composition: If possible, test the solubility in a few different biological buffers to see if one is more favorable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Reagent: Accurately weigh out the desired amount of this compound powder (Molecular Weight: ~444.6 g/mol ). For example, for 1 mg of powder.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 224.9 µL of DMSO.
-
Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 1 mM Aqueous Working Solution
-
Equilibrate: Allow the 10 mM DMSO stock solution and your desired aqueous buffer to come to room temperature.
-
Aliquot Buffer: In a new tube, add the required volume of your aqueous buffer. For example, to make 1 mL of a 1 mM working solution, you would start with 900 µL of buffer.
-
Dilute: Add 100 µL of the 10 mM DMSO stock solution to the 900 µL of aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around.
-
Mix: Immediately and gently vortex the solution to ensure it is homogenous.
-
Use: Use the freshly prepared aqueous working solution immediately for your experiment.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing an aqueous solution of this compound.
Troubleshooting Logic for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-Azide vs. NHS-Ester Chemistry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical component of experimental success. Biotinylation, the covalent attachment of biotin to a target molecule, is a foundational technique for protein detection, purification, and the study of molecular interactions, leveraging the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is a critical decision that can significantly influence the specificity, efficiency, and potential off-target effects of the labeling process.
This guide provides an objective comparison between two prevalent classes of biotinylation reagents: Biotin-PEG3-Azide, which utilizes bioorthogonal "click chemistry," and the traditional amine-reactive N-hydroxysuccinimide (NHS) ester reagents. We will delve into their mechanisms of action, compare their performance based on available data, and provide detailed experimental protocols to assist in selecting the most suitable reagent for your research needs.
Data Presentation: Quantitative Comparison
The efficiency and specificity of biotinylation are paramount for the reliability of downstream applications. While direct head-to-head comparative studies under identical conditions are limited in the literature, the following table summarizes typical performance characteristics based on the chemical properties and reported outcomes for each methodology.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotinylation Reagents |
| Targeting Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] | Amine acylation.[3][4] |
| Target Residues | Site-specifically introduced alkyne or strained cyclooctyne groups.[1] | Primary amines (primarily the ε-amino group of lysine residues and the N-terminus). |
| Specificity | High: The reaction is bioorthogonal, meaning it is highly specific to its functional group partner with minimal cross-reactivity with endogenous functional groups. | Moderate to Low: Reacts with any accessible primary amine, which can lead to labeling of non-target proteins and a heterogeneous product. |
| Control over Degree of Labeling | High: The degree of labeling can be precisely controlled by the introduction of the alkyne or cyclooctyne handle. | Moderate: Can be challenging to control, as it is dependent on the number of accessible lysine residues and reaction conditions. |
| Typical Efficiency/Yield | High to Very High (in vitro): The click reaction itself is highly efficient. Variable (in cellulo): In live cells, yields can be lower, with reports of >18% on membrane proteins and ~1-14% in the cytosol, influenced by factors like catalyst delivery and cellular thiols. | Generally High (in vitro): Labeling of purified proteins can be very efficient, with some protocols reporting over 90-95% biotinylation. |
| Reaction Speed | Fast to Very Fast: Copper-catalyzed reactions are typically very rapid. | Fast: The reaction proceeds quickly at physiological to slightly alkaline pH. |
| Linkage Stability | High: Forms a stable triazole ring. | High: Forms a stable amide bond. |
| Side Reactions | Minimal: The bioorthogonal nature of the reaction minimizes side reactions. | Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at higher pH, which can reduce conjugation efficiency. |
| Biocompatibility (Live Cells) | Moderate (CuAAC): The copper(I) catalyst used in CuAAC can be toxic to live cells due to the generation of reactive oxygen species (ROS). This can be mitigated by using chelating ligands. High (SPAAC): Strain-promoted click chemistry is copper-free and highly biocompatible. | High: The reaction is generally well-tolerated by live cells, although widespread, non-specific acylation of cellular proteins can potentially cause cellular stress. |
Mandatory Visualization
Diagrams are provided below to illustrate the chemical reactions and a general experimental workflow for protein biotinylation.
Experimental Protocols
Detailed methodologies for protein biotinylation using both this compound and NHS-ester reagents are provided below.
Protocol 1: Biotinylation of Alkyne-Modified Proteins using this compound (CuAAC)
This protocol is designed for the biotinylation of a protein that has been previously modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., PBS, HEPES).
-
This compound.
-
Copper(II) Sulfate (CuSO₄).
-
Reducing Agent (e.g., Sodium Ascorbate, TCEP).
-
Copper-chelating ligand (e.g., THPTA, TBTA) to improve efficiency and reduce cytotoxicity in live-cell applications.
-
Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a reducing agent (e.g., TCEP) in water.
-
Prepare a 1.7 mM stock solution of a ligand (e.g., TBTA) in a 1:4 (v/v) mixture of DMSO:tert-butanol.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of azide to protein can vary, but a 10- to 50-fold molar excess of the azide is a common starting point.
-
Add the ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the reducing agent.
-
The final concentrations for a typical reaction might be: 10-100 µM protein, 100 µM this compound, 50 µM CuSO₄, 500 µM sodium ascorbate, and 100 µM ligand.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For live-cell labeling, incubation times are typically much shorter (e.g., 10-30 minutes) to minimize toxicity.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: General Protein Biotinylation using an Amine-Reactive NHS-Ester Reagent
This protocol provides a general guideline for labeling proteins with NHS-ester biotinylation reagents.
Materials:
-
Protein to be biotinylated.
-
NHS-ester biotin reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin).
-
Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5, such as 100 mM sodium bicarbonate or HEPES buffer, pH 8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Solvent: Anhydrous DMSO or DMF for non-sulfonated NHS-esters.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein Sample:
-
Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the reaction buffer by dialysis or using a desalting column.
-
-
Prepare Biotin Reagent:
-
Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mg/mL. For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer. The NHS-ester moiety hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. For example, for 1 mL of a 1 mg/mL antibody solution, you might add 120 µL of a 1 mg/mL NHS-Biotin solution.
-
The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench Reaction:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess non-reacted and hydrolyzed biotin reagent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
-
Conclusion
Both this compound and NHS-ester biotinylation reagents are powerful tools for labeling proteins and other biomolecules. The choice between them depends critically on the specific requirements of the experiment.
This compound , used in conjunction with click chemistry, offers unparalleled specificity and control over the site of biotinylation. This makes it the superior choice for applications where maintaining protein function is critical, for the site-specific attachment of other molecules, and for experiments in complex biological environments where off-target reactions must be minimized. However, the need for a two-step process (introduction of the alkyne handle followed by the click reaction) and the potential cytotoxicity of the copper catalyst in CuAAC for live-cell studies are important considerations.
NHS-ester biotinylation reagents are widely used due to their straightforward, single-step reaction with readily available primary amines on proteins. This method is robust and effective for a wide range of applications, including the biotinylation of antibodies for immunoassays and affinity purification of proteins from relatively pure samples. The main drawback is the lack of specificity, which can lead to a heterogeneous population of biotinylated proteins and potential off-target effects in complex biological systems.
Ultimately, a thorough understanding of the chemical principles of each method, along with careful consideration of the experimental goals, will enable researchers to select the optimal biotinylation strategy for generating reliable and reproducible data.
References
A Comparative Guide to Biotin-PEG3-Azide and Biotin-Alkyne for Bio-orthogonal Labeling
In the realm of bioconjugation and chemoproteomics, the specific and efficient labeling of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and versatile tool for this purpose. This guide provides a detailed comparison of two key reagents used in this methodology: Biotin-PEG3-Azide and Biotin-Alkyne. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of reagent for their specific experimental needs.
Introduction to Bio-orthogonal Labeling
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The CuAAC reaction, a prime example of click chemistry, involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly specific and efficient, making it ideal for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[1][2]
This compound and Biotin-Alkyne are biotinylation reagents that incorporate a biotin moiety for subsequent detection or purification via its strong affinity for streptavidin. The key difference lies in the reactive handle they present for the click reaction: an azide or an alkyne. The choice between these two reagents can have significant implications for experimental outcomes, particularly concerning reaction efficiency and non-specific binding. Both reagents feature a polyethylene glycol (PEG3) linker, which enhances aqueous solubility and provides a spacer arm to reduce steric hindrance during the binding of biotin to streptavidin.
Performance Comparison: this compound vs. Biotin-Alkyne
While direct head-to-head quantitative comparisons in the literature are limited, a qualitative and theoretical assessment based on the principles of click chemistry and reported observations can guide reagent selection.
Key Considerations:
-
Reaction Partner: The choice between this compound and Biotin-Alkyne is fundamentally dictated by the functional group present on the target biomolecule. If your molecule of interest is alkyne-modified, you will use this compound, and vice versa.
-
Non-Specific Labeling: Several studies suggest that terminal alkynes may be more susceptible to non-specific interactions, particularly in the context of CuAAC in complex biological lysates.[1][3] Copper(I) can mediate the reaction of alkynes with protein nucleophiles, most notably the thiol groups of cysteine residues.[1] This can lead to background signal and the identification of false positives in proteomics studies. Azides, being relatively unreactive towards biological nucleophiles, are generally considered to exhibit lower non-specific binding in this context.
-
Reaction Kinetics: The rate of the CuAAC reaction is influenced by various factors, including the specific structures of the azide and alkyne, the copper ligand, and the reaction conditions. While there is no definitive data indicating that one biotinylated reagent is universally faster than the other, the electronic and steric environment of the azide and alkyne moieties can play a role.
-
Solubility and Cell Permeability: The inclusion of the hydrophilic PEG3 linker in both reagents significantly improves their water solubility. The small and relatively non-polar nature of both the azide and alkyne groups suggests that they are unlikely to dramatically alter cell permeability in a significantly different manner, though subtle differences may exist depending on the overall context of the experiment.
Summary of Properties:
| Feature | This compound | Biotin-Alkyne | Supporting Evidence |
| Reactive Group | Azide (-N3) | Terminal Alkyne (-C≡CH) | General Chemical Knowledge |
| Primary Reaction Partner | Alkyne-modified biomolecules | Azide-modified biomolecules | |
| Potential for Non-Specific Binding (CuAAC) | Generally lower | Higher potential for reaction with thiols (e.g., cysteines) in the presence of Cu(I) | |
| Aqueous Solubility | High due to PEG3 linker | High due to PEG3 linker | |
| Cell Permeability | Generally good for small molecule conjugates | Generally good for small molecule conjugates | Theoretical |
Experimental Workflows and Signaling Pathways
The general workflow for labeling biomolecules using either this compound or Biotin-Alkyne followed by enrichment and detection is depicted below. The initial step involves the metabolic, enzymatic, or chemical incorporation of the complementary bio-orthogonal handle (alkyne or azide) into the target biomolecule.
The logical relationship for choosing the appropriate biotinylation reagent is straightforward and is based on the functional group present on the target biomolecule.
Experimental Protocols
The following are generalized protocols for the labeling of proteins in cell lysate using either this compound or Biotin-Alkyne via CuAAC. These protocols should be optimized for specific experimental systems.
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To 50 µL of cell lysate, add 100 µL of PBS.
-
Add this compound to a final concentration of 20 µM. Vortex briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO4 solution and vortex.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Proceed with protein precipitation (e.g., with methanol/chloroform) or directly to streptavidin-bead enrichment.
Protocol 2: Labeling of Azide-Modified Proteins with Biotin-Alkyne
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
Biotin-Alkyne stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To 50 µL of cell lysate, add 100 µL of PBS.
-
Add Biotin-Alkyne to a final concentration of 20 µM. Vortex briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO4 solution and vortex.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Proceed with protein precipitation or streptavidin-bead enrichment.
Protocol 3: Streptavidin Pull-Down of Biotinylated Proteins
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer with excess free biotin)
Procedure:
-
Resuspend streptavidin beads and transfer the desired amount to a fresh tube.
-
Wash the beads three times with Wash Buffer 1.
-
Add the cell lysate containing the biotinylated protein to the washed beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1, followed by two washes with Wash Buffer 2.
-
To elute the proteins, add Elution Buffer and heat at 95°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched proteins for downstream analysis.
Conclusion
The choice between this compound and Biotin-Alkyne is primarily determined by the bio-orthogonal handle incorporated into the target biomolecule. However, for researchers designing their experimental strategy from the outset, the potential for lower non-specific binding makes This compound a theoretically advantageous choice when labeling alkyne-modified biomolecules, especially in complex proteomic samples where minimizing background is critical. The azide group's relative inertness to biological nucleophiles reduces the likelihood of off-target reactions that can be observed with terminal alkynes in the presence of a copper catalyst. Ultimately, the optimal reagent and protocol should be empirically determined for each specific application, with careful inclusion of appropriate negative controls to assess the level of non-specific binding.
References
Choosing the Right Tool for Bioconjugation: A Comparative Guide to Biotin-PEG3-Azide and Biotin-PEG4-Azide
For researchers, scientists, and drug development professionals engaged in bioconjugation, selecting the appropriate reagents is paramount to experimental success. Biotin-PEG-Azide linkers are invaluable tools for attaching biotin to alkyne-modified biomolecules via click chemistry, enabling subsequent detection or purification. This guide provides a detailed comparison of two commonly used variants, Biotin-PEG3-Azide and Biotin-PEG4-Azide, to facilitate an informed decision for your specific research needs.
The fundamental difference between this compound and Biotin-PEG4-Azide lies in the length of the polyethylene glycol (PEG) spacer arm that connects the biotin and azide functional groups. This seemingly minor structural variation can have significant implications for the performance of the reagent in various applications by influencing its physicochemical properties and its interaction with other molecules.
At a Glance: Key Differences and Physicochemical Properties
The additional tetraethylene glycol unit in Biotin-PEG4-Azide results in a longer, more flexible, and more hydrophilic spacer compared to this compound. These characteristics can be advantageous in many experimental setups.
| Property | This compound | Biotin-PEG4-Azide | Reference |
| Molecular Weight | 444.55 g/mol | 488.60 g/mol | [1][2] |
| Chemical Formula | C18H32N6O5S | C20H36N6O6S | [1][2] |
| CAS Number | 875770-34-6 | 1309649-57-7 | [1] |
| Linker Length | 3 PEG units | 4 PEG units | N/A |
| Hydrophilicity (logP) | 1.1885 | Not explicitly found, but expected to be lower (more hydrophilic) than this compound | |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF |
Performance Considerations: The Impact of the PEG Linker
The length of the PEG spacer plays a crucial role in the functionality of biotinylation reagents. While direct quantitative comparative data for this compound versus Biotin-PEG4-Azide is limited, the well-established principles of PEGylation allow for informed inferences regarding their performance.
Increased Hydrophilicity: The longer PEG chain in Biotin-PEG4-Azide enhances its water solubility. This can be particularly beneficial when working with large, hydrophobic proteins or in aqueous buffers where reagent precipitation can be a concern.
Reduced Steric Hindrance: The extended spacer arm of Biotin-PEG4-Azide provides greater separation between the biotin moiety and the labeled biomolecule. This increased distance can minimize steric hindrance, facilitating more efficient binding of the biotin to the deep biotin-binding pocket of streptavidin or avidin. Studies have shown that longer linkers can enhance the immobilization of biotinylated proteins on streptavidin-coated surfaces.
Click Chemistry Reaction Efficiency: Both this compound and Biotin-PEG4-Azide are effective in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. A study utilizing a mixture of this compound, Biotin-PEG4-Azide, and Biotin-PEG5-Azide for proteomic analysis suggests their comparable reactivity in click chemistry protocols.
Experimental Protocols
Below are detailed methodologies for common applications of Biotin-PEG-Azide reagents.
Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for labeling an alkyne-modified protein with Biotin-PEG-Azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound or Biotin-PEG4-Azide
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG-Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the Biotin-PEG-Azide stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point).
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Verification:
-
Confirm successful biotinylation using techniques such as Western blotting with streptavidin-HRP or mass spectrometry.
-
Cell Surface Labeling
This protocol describes the labeling of alkyne-modified glycans on the surface of live cells.
Materials:
-
Cells with metabolically incorporated alkyne-modified sugars
-
This compound or Biotin-PEG4-Azide
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Cell culture medium and buffers (e.g., PBS)
Procedure:
-
Cell Preparation:
-
Harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in a suitable buffer for labeling (e.g., PBS with 1% BSA).
-
-
Reagent Preparation:
-
Prepare stock solutions as described in the protein labeling protocol.
-
-
Labeling Reaction:
-
To the cell suspension, add the following reagents in order, mixing gently after each addition:
-
Biotin-PEG-Azide to a final concentration of 50-100 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 50 µM.
-
Sodium ascorbate to a final concentration of 1 mM.
-
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at room temperature or on ice, with gentle agitation.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove excess reagents.
-
-
Downstream Analysis:
-
The biotin-labeled cells are now ready for downstream applications such as flow cytometry analysis (using fluorescently labeled streptavidin) or cell lysis for subsequent affinity purification of labeled proteins.
-
Visualizing the Process
To better understand the workflows and molecular differences, the following diagrams are provided.
Caption: Workflow for biotinylating a biomolecule using click chemistry.
Caption: Structural comparison of this compound and Biotin-PEG4-Azide.
Conclusion and Recommendations
The choice between this compound and Biotin-PEG4-Azide will depend on the specific requirements of your experiment.
Choose this compound when:
-
Steric hindrance is not a major concern.
-
Working with highly soluble biomolecules.
-
A shorter linker is desired to minimize the distance between the biotin and the labeled molecule.
Choose Biotin-PEG4-Azide when:
-
Working with large or hydrophobic proteins where increased solubility and reduced aggregation are critical.
-
Maximum accessibility of the biotin moiety to streptavidin is required, for example, in affinity purification or on solid supports.
-
A longer, more flexible spacer is needed to overcome potential steric hindrance.
References
A Researcher's Guide to Validating Biotinylation Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a molecule—a process known as biotinylation—is a foundational technique. The exceptionally strong and specific interaction between biotin and streptavidin is harnessed in a multitude of applications, from immunoassays like ELISA and Western blotting to protein purification and cell sorting. However, the success of these applications hinges on the efficiency of the initial biotinylation reaction.
This guide provides an objective comparison of various methods used to validate and quantify biotinylation efficiency, with a primary focus on Western blot analysis. We will explore alternative techniques, present supporting experimental data, and provide detailed protocols to help you select the most suitable method for your research needs.
Comparing Methods for Biotinylation Validation
The choice of validation method depends on several factors, including the nature of the biotinylated molecule (e.g., purified protein vs. cell surface proteins), the required level of quantification, and the available equipment. While Western blot is a common qualitative or semi-quantitative method, other techniques offer more precise quantification or are better suited for specific applications.
| Method | Principle | Quantification | Throughput | Key Advantages | Key Disadvantages |
| Western Blot | SDS-PAGE separation followed by detection of biotinylated proteins with a streptavidin-enzyme conjugate. | Semi-quantitative | Low | Provides molecular weight information; widely available equipment. | Time-consuming; semi-quantitative nature can be imprecise. |
| Dot Blot | Biotinylated sample is spotted directly onto a membrane and detected with a streptavidin-enzyme conjugate. | Semi-quantitative | High | Fast and requires less sample/reagent than Western blot; good for screening.[1] | No molecular weight information; susceptible to non-specific binding.[2] |
| ELISA | Capture of biotinylated molecules on a streptavidin-coated plate followed by detection. | Quantitative | High | Highly sensitive and quantitative; suitable for high-throughput screening.[3][4] | Can be indirect; requires development of a standard curve. |
| Flow Cytometry | Detection of biotinylated cell surface proteins using a fluorescently labeled streptavidin conjugate. | Quantitative | High | Ideal for analyzing cell surface biotinylation on heterogeneous cell populations.[5] | Limited to cell surface proteins; requires a flow cytometer. |
| Mass Spectrometry | Identification and quantification of biotinylated peptides after enrichment and proteomic analysis. | Quantitative | Low | Provides precise site of biotinylation; highly sensitive and specific. | Requires specialized equipment and expertise; complex data analysis. |
| Spectrophotometric Assays (e.g., HABA, Quant*Tag) | Colorimetric or fluorescent assays that measure the amount of biotin incorporated into a protein sample. | Quantitative | Medium | Direct quantification of biotin-to-protein ratio; does not require SDS-PAGE. | Can be less sensitive (HABA); may require specific reagents and standards. |
| Gel-Shift Assay | Incubation of the biotinylated protein with streptavidin causes a mass increase, detectable as a "shift" on SDS-PAGE. | Qualitative | Low | Simple, visual confirmation of biotinylation without transfer steps. | Not quantitative; shift may be unclear for very large proteins. |
Western Blot Analysis
Western blot analysis is a widely used technique to confirm the biotinylation of a target protein. It allows for the visualization of biotinylated proteins and provides information on their apparent molecular weight. The detection relies on the high-affinity binding of a streptavidin conjugate (commonly horseradish peroxidase, HRP) to the biotin moieties on the protein.
Experimental Workflow: Western Blot
Caption: Workflow for validating protein biotinylation using Western blot analysis.
Detailed Protocol: Western Blot for Biotinylation
-
Sample Preparation: Mix the biotinylated protein sample or cell lysate with 2x Laemmli loading buffer. Heat the samples at 70°C for 10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel. Run the gel at 100 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 80-100 V for 1.5-2 hours in a cold room. Activate the PVDF membrane with methanol prior to transfer.
-
Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific binding. Note: Avoid using milk for blocking as it contains endogenous biotin, which can cause high background.
-
Streptavidin-HRP Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated streptavidin solution (typically diluted between 1:5,000 and 1:50,000 in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or autoradiography film. A strong signal detected within 1-2 seconds of film exposure typically indicates successful biotinylation.
Alternative Validation Methods
A. Dot Blot Analysis
A dot blot is a simplified version of a Western blot where the protein sample is applied directly to the membrane without prior electrophoresis. It is a rapid method for confirming the presence of biotinylation, especially for screening multiple samples.
Experimental Workflow: Dot Blot
Caption: General workflow for semi-quantitative dot blot analysis of biotinylation.
Detailed Protocol: Dot Blot
-
Sample Application: Pipette 1-2 µL of your biotinylated protein sample, along with a non-biotinylated negative control, directly onto a dry nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in a blocking buffer (5% BSA in TBST) and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane in a solution of streptavidin-HRP (e.g., 1:20,000 in TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Develop the blot using an ECL substrate and capture the image. The intensity of the dot is proportional to the amount of biotinylated protein.
B. ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA offers a highly sensitive and quantitative method for determining biotinylation efficiency. In a common format, a microplate is coated with streptavidin to capture the biotinylated protein from the sample.
Experimental Workflow: ELISA
Caption: Workflow for quantitative ELISA to detect a specific biotinylated protein.
Detailed Protocol: ELISA
-
Plate Preparation: Use a pre-coated streptavidin 96-well plate. Wash the wells three times with PBST (PBS with 0.05% Tween-20).
-
Sample Incubation: Add serial dilutions of your biotinylated protein sample and a known standard to the wells. Incubate for 1-2 hours at room temperature to allow the biotinylated protein to bind to the streptavidin-coated surface.
-
Washing: Wash the wells three times with PBST to remove any unbound protein.
-
Blocking: Block non-specific sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour.
-
Primary Antibody Incubation: Add a primary antibody specific to your protein of interest and incubate for 1-2 hours.
-
Secondary Antibody Incubation: Wash the wells, then add an HRP-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour.
-
Detection: Wash the wells, then add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The concentration of biotinylated protein is determined by comparing its absorbance to the standard curve.
C. Flow Cytometry
For validating the biotinylation of cell surface proteins, flow cytometry is a powerful tool. It allows for the quantification of biotinylation efficiency on a cell-by-cell basis within a population.
Experimental Workflow: Flow Cytometry
Caption: Validating cell surface biotinylation efficiency via flow cytometry.
Detailed Protocol: Flow Cytometry
-
Cell Preparation: After performing cell surface biotinylation, harvest approximately 1x10^6 cells per sample.
-
Washing: Wash the cells once with 1 mL of ice-cold flow cytometry buffer (e.g., PBS containing 1% BSA). Pellet the cells by centrifugation at 350 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of flow buffer containing a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 647).
-
Incubation: Incubate the cells on ice for 30 minutes, protected from light.
-
Final Washes: Wash the cells twice with 1 mL of flow buffer to remove unbound streptavidin.
-
Analysis: Resuspend the final cell pellet in 500 µL of flow buffer and analyze using a flow cytometer. An increase in fluorescence intensity compared to non-biotinylated control cells indicates successful biotinylation.
Conclusion
Validating biotinylation is a critical step to ensure the reliability of downstream applications. While Western blot is a valuable and accessible tool for providing semi-quantitative data and molecular weight information, a range of alternative methods exists to suit different experimental needs. For high-throughput screening and precise quantification, ELISA is a superior choice. For analyzing cell surface modifications, flow cytometry provides detailed, cell-specific data. Finally, for the ultimate in sensitivity and site-specific information, mass spectrometry is the gold standard. By understanding the principles and protocols of these diverse methods, researchers can confidently choose the most appropriate strategy to validate their biotinylation efficiency and proceed with their experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. attogene.com [attogene.com]
- 4. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Mass Spectrometry Analysis for Biotin-PEG3-Azide Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging biotin-PEG3-azide for targeted labeling, robust analytical methods to confirm successful conjugation are paramount. Mass spectrometry stands as a definitive tool for this purpose, providing precise mass measurements that verify the addition of the this compound tag. This guide offers a comparative analysis of mass spectrometry-based confirmation of this compound labeling against alternative biotinylation strategies, supported by experimental data and detailed protocols.
Comparison of Biotinylation Reagents for Mass Spectrometry Analysis
The choice of biotinylation reagent significantly impacts the experimental workflow and the subsequent mass spectrometry analysis. This compound, utilized in "click chemistry," offers high specificity and efficiency. However, other reagents, such as N-hydroxysuccinimide (NHS)-ester biotins and desthiobiotin, present viable alternatives with distinct advantages and disadvantages.
| Feature | This compound | NHS-Biotin | Desthiobiotin-Azide | Cleavable Biotin (e.g., Sulfo-NHS-SS-Biotin) |
| Reaction Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Amine-reactive (targets primary amines, e.g., lysine residues) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Amine-reactive with a disulfide bond in the spacer arm |
| Specificity | High, targets alkyne-modified molecules | Moderate, targets accessible primary amines | High, targets alkyne-modified molecules | Moderate, targets accessible primary amines |
| Monoisotopic Mass Shift | +444.215 Da[1] | +226.078 Da (for NHS-Biotin)[2] | Lower than biotin, enabling milder elution | Variable, with the ability to be cleaved for tag removal |
| Enrichment | Strong binding to avidin/streptavidin | Strong binding to avidin/streptavidin | Weaker binding to avidin/streptavidin, allowing for competitive elution with biotin | Strong binding to avidin/streptavidin, with the option for cleavage-based elution |
| MS Fragmentation | Yields characteristic reporter ions for the biotin tag | Produces signature ions of biotinylated peptides, aiding in identification[3][4] | Similar fragmentation to biotin-labeled peptides | Cleavage of the linker simplifies the mass spectrum by removing the biotin mass |
| Pros | Bioorthogonal, highly specific, can be used in complex biological samples. | Simple one-step reaction for proteins with available amines. | Milder elution conditions preserve protein complexes. | Allows for tag removal, which can improve peptide identification and reduce sample complexity for MS. |
| Cons | Requires introduction of an alkyne handle into the target molecule. | Can lead to heterogeneous labeling; may block tryptic cleavage sites at lysines. | Weaker binding may lead to lower recovery in some applications. | Additional cleavage step required; potential for incomplete cleavage. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for confirming biotinylation using mass spectrometry for different labeling strategies.
Protocol 1: Mass Spectrometry Analysis of this compound Labeled Peptides
This protocol outlines the general steps for confirming this compound labeling of a protein that has been modified to contain an alkyne group.
1. Protein Labeling and Digestion:
-
React the alkyne-modified protein with this compound using a copper(I)-catalyzed click chemistry reaction.
-
After the reaction, precipitate the protein to remove excess reagents.
-
Resuspend the protein in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and digest the protein into peptides using trypsin.
2. Enrichment of Biotinylated Peptides (Optional but Recommended):
-
Incubate the peptide mixture with streptavidin-coated magnetic beads to capture biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the biotinylated peptides from the beads using a high concentration of acetonitrile and formic acid.
3. LC-MS/MS Analysis:
-
Analyze the enriched or unenriched peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In the mass spectrometer, look for a mass shift of +444.215 Da on the modified peptide.
-
During MS/MS fragmentation, specific reporter ions corresponding to the biotin-PEG3 moiety can be observed, further confirming the labeling.
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis of NHS-Biotin Labeled Proteins[2]
This protocol is suitable for proteins labeled with amine-reactive biotin reagents like NHS-Biotin.
1. Protein Labeling and Capture:
-
React your protein of interest with NHS-Biotin in a suitable buffer (e.g., PBS, pH 7.4).
-
Quench the reaction and remove excess NHS-Biotin.
-
Incubate the biotinylated protein lysate with streptavidin-coated magnetic beads to capture the labeled proteins.
-
Wash the beads thoroughly to remove non-biotinylated proteins.
2. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the captured proteins with DTT and alkylate with iodoacetamide directly on the beads.
-
Add trypsin to the bead slurry and incubate overnight at 37°C to digest the proteins into peptides.
3. Peptide Recovery and Analysis:
-
Centrifuge the beads and collect the supernatant containing the non-biotinylated peptides (as the biotinylated peptide will remain bound to the beads).
-
To analyze the biotinylated peptides, they can be eluted from the beads using harsh conditions (e.g., 80% acetonitrile, 0.1% formic acid) or by using a cleavable biotin reagent.
-
Analyze the eluted peptides by LC-MS/MS, searching for the characteristic mass shift of the biotin reagent used. For NHS-Biotin, this is +226.078 Da on lysine residues.
Visualizing the Workflow and Concepts
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for mass spectrometry analysis of this compound labeled proteins and a comparison of the labeling chemistries.
Conclusion
Confirming the successful labeling of target molecules with this compound is a critical step in a variety of proteomic workflows. Mass spectrometry provides an unambiguous method for this confirmation through precise mass determination and fragmentation analysis. While click chemistry with this compound offers high specificity, alternative methods such as NHS-biotin and desthiobiotin labeling provide different advantages that may be more suitable for certain experimental goals. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select and execute the most appropriate strategy for their mass spectrometry-based analysis.
References
- 1. Fragmentation of biotinylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Biotinylation with Biotin-PEG3-Azide
For researchers, scientists, and drug development professionals, the ability to accurately quantify the covalent attachment of biotin to a target molecule is crucial for ensuring experimental consistency and the efficacy of downstream applications. Biotin-PEG3-Azide is a versatile biotinylation reagent that utilizes "click chemistry" for the specific labeling of molecules containing alkyne groups.[1] This bioorthogonal reaction is known for its high efficiency and specificity, making it ideal for labeling in complex biological environments.[2][3]
This guide provides an objective comparison of the primary methods used to quantify biotinylation after labeling with reagents like this compound. We will delve into the performance of colorimetric, fluorescent, and mass spectrometry-based assays, supported by experimental data and detailed protocols.
Comparative Analysis of Biotin Quantification Methods
The choice of a quantification method depends on various factors, including the required sensitivity, sample type, available equipment, and desired level of detail. The most common techniques for determining the degree of biotinylation are the HABA assay, fluorescent-based assays, and mass spectrometry.[2]
| Method | Principle | Sensitivity | Sample Requirement | Throughput | Advantages | Limitations |
| HABA Assay | Colorimetric; Biotin displaces 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin, causing a measurable decrease in absorbance at 500 nm. | Low (2-16 µM) | High (~20-100 µL, up to 75 µg of protein) | High | Simple, cost-effective, uses standard spectrophotometer. | Low sensitivity, potential interference from colored proteins, may underestimate biotin levels due to steric hindrance. |
| Fluorescence-Based Assays | Fluorometric; Biotin displaces a quencher (like HABA) from a fluorescently-labeled avidin/streptavidin, resulting in an increase in fluorescence. | High (picomole range) | Low (~10 µL) | High | High sensitivity, requires less sample volume than HABA. | Requires a fluorescence plate reader, potential interference from fluorescent compounds or proteins that absorb in the same range. |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of biotinylated peptides after enzymatic digestion of the labeled protein. | Very High | Moderate | Low | Provides precise degree of labeling (DOL), identifies specific sites of biotinylation, high confidence in identification. | Requires specialized equipment and expertise, complex data analysis, lower throughput. |
Experimental Workflows and Methodologies
Accurate quantification begins with a robust experimental design. Below are diagrams and protocols for the biotinylation reaction using this compound and the subsequent quantification methods.
Biotinylation via Click Chemistry
This compound is used to label molecules that have been functionalized with a terminal alkyne or a strained cyclooctyne group. The azide group on the biotin reagent reacts with the alkyne group on the target molecule to form a stable triazole linkage. This can be achieved through a copper-catalyzed reaction (CuAAC) or a copper-free, strain-promoted reaction (SPAAC).
Detailed Experimental Protocols
Protocol 1: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is adapted for a 96-well microplate format and is based on the principle that biotin displaces the HABA dye from avidin.
-
Preparation of Reagents:
-
Prepare the HABA/Avidin assay mixture according to the manufacturer's instructions. A typical solution contains HABA and avidin in a phosphate buffer.
-
Prepare a series of biotin standards of known concentrations to generate a standard curve.
-
Ensure the biotinylated protein sample has been purified to remove any non-reacted biotin, typically via dialysis or a desalting column.
-
-
Assay Procedure:
-
Add 180 µL of the HABA/Avidin mixture to each well of a 96-well microplate.
-
Prepare wells for a negative control (blank), adding 20 µL of the same buffer used for your sample.
-
Add 20 µL of each biotin standard to their respective wells.
-
Add 20 µL of the biotinylated protein sample to the test wells. It is recommended to test several dilutions to ensure the final concentration falls within the linear range of the assay (typically 2-16 µM).
-
Incubate the plate for 5-10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance of each well at 500 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
-
Plot the change in absorbance for the standards against their known concentrations to create a standard curve.
-
Use the standard curve to determine the biotin concentration in your protein sample and calculate the moles of biotin per mole of protein.
-
Protocol 2: Fluorescence-Based Biotin Quantification
This method offers higher sensitivity than the HABA assay and requires less sample.
-
Preparation of Reagents:
-
Use a commercial kit containing a fluorescent avidin reporter and HABA premix (e.g., DyLight Reporter).
-
Prepare a biocytin standard curve according to the kit's instructions, typically ranging from 0 to 100 pmol/10 µL.
-
Dialyze or desalt your biotinylated sample to remove unconjugated biotin. Dilute the sample in a neutral pH buffer (e.g., PBS) to ensure the concentration is within the assay's working range.
-
-
Assay Procedure (Microplate Format):
-
Pipette 10 µL of each standard and unknown sample into the wells of a black opaque 96-well microplate.
-
Add 90 µL of the DyLight Reporter working solution to each well.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure fluorescence using a microplate reader with excitation at ~494 nm and emission at ~520 nm.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their concentration.
-
Use the linear regression equation from the standard curve to determine the picomoles of biotin in your unknown sample.
-
Calculate the moles of biotin per mole of protein ratio by dividing the calculated picomoles of biotin by the picomoles of protein added to the well.
-
Protocol 3: LC-MS/MS for Biotinylation Site Analysis
Mass spectrometry provides the most detailed characterization of biotinylated proteins.
-
Sample Preparation:
-
After biotinylation and purification, subject the protein to in-solution or in-gel tryptic digestion to generate peptides.
-
For complex samples, enrich the biotinylated peptides using streptavidin-coated beads.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Biotinylated peptides are often more hydrophobic, which may require optimization of the chromatography gradient for proper separation.
-
-
Data Analysis:
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Search for the specific mass modification corresponding to the this compound tag on relevant amino acid residues.
-
The relative abundance of biotinylated versus non-biotinylated peptides can be used to estimate the degree of labeling. The identification of modified peptides confirms the specific sites of biotinylation.
-
References
A Researcher's Guide to Control Experiments for Biotin-PEG3-Azide-Based Assays
For researchers, scientists, and drug development professionals utilizing Biotin-PEG3-Azide for bioconjugation via click chemistry, robust experimental design, including appropriate controls, is critical for generating reliable and publishable data. This guide provides a comprehensive overview of essential control experiments, detailed protocols, and a comparison of this compound with alternative reagents, supported by experimental data.
This compound is a versatile reagent that enables the biotinylation of alkyne-containing biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for high-affinity capture with streptavidin. To ensure the specificity of these powerful assays, a panel of control experiments is indispensable.
Essential Control Experiments for this compound Assays
To validate the specificity of biotin labeling and subsequent enrichment, a series of negative and positive controls should be performed in parallel with the main experiment.
Table 1: Key Control Experiments for this compound Assays
| Control Type | Purpose | Rationale | Expected Outcome |
| Negative Controls | |||
| Alkyne-Negative Control | To assess non-specific binding of this compound and streptavidin beads to the biological sample. | This control omits the alkyne-modified biomolecule of interest but includes all other components and steps of the click reaction and pulldown. It identifies proteins that bind non-specifically to the beads or the biotin-azide reagent itself. | Minimal to no enrichment of the target protein or other background proteins. |
| Azide-Negative Control | To confirm that the observed signal is dependent on the presence of the azide group on the biotinylation reagent. | This control uses an alkyne-modified sample but omits the this compound during the click reaction. It helps to identify proteins that bind to the streptavidin beads independently of biotinylation. | No enrichment of the alkyne-tagged protein. |
| Beads-Only Control | To identify proteins that non-specifically bind to the streptavidin-coated beads. | The cell lysate is incubated with streptavidin beads that have not been exposed to a biotinylated probe. This is a crucial control for identifying false positives. | Any proteins detected are considered non-specific binders to the beads. |
| Positive Control | |||
| Known Biotinylated Protein | To validate the efficiency of the streptavidin bead capture and elution steps. | A known biotinylated protein (e.g., biotinylated HRP) is added to a sample and subjected to the pulldown and detection process. | Successful enrichment and detection of the known biotinylated protein. |
| Blocking Agent Control | |||
| BSA Blocking | To minimize non-specific binding of proteins to streptavidin beads. | Bovine Serum Albumin (BSA) is used to block non-specific binding sites on the streptavidin beads before incubation with the experimental sample. | Reduced background and fewer non-specific proteins in the final eluate. |
Experimental Protocols
Herein are detailed protocols for a typical this compound pulldown assay using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the essential control experiments.
Protocol 1: General Workflow for this compound Labeling and Pulldown (CuAAC)
This protocol outlines the labeling of an alkyne-modified protein in a cell lysate followed by enrichment using streptavidin beads.
General workflow for this compound labeling and pulldown.
Materials:
-
Alkyne-modified protein sample (e.g., cell lysate)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Streptavidin-coated magnetic or agarose beads
-
Bovine Serum Albumin (BSA)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Preparation of Click Reaction Components:
-
Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.
-
Prepare a 1-10 mM stock solution of this compound in DMSO.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein lysate with the this compound to the desired final concentration (typically 20-100 µM).
-
Add CuSO₄ and THPTA (pre-mixed in a 1:5 molar ratio) to a final concentration of 0.1-0.25 mM CuSO₄.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate at room temperature for 30-90 minutes.
-
-
Streptavidin Pulldown:
-
Bead Preparation: Wash the required amount of streptavidin beads three times with PBS.
-
Blocking (Optional but Recommended): Resuspend the beads in a blocking buffer (e.g., 1-5% BSA in PBS) and incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash the blocked beads three times with PBS to remove excess BSA.
-
Binding: Add the biotinylated lysate to the prepared beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with a series of wash buffers of increasing stringency (e.g., increasing salt and/or detergent concentration) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For protein identification, the eluate can be subjected to mass spectrometry analysis.
-
Protocol 2: Alkyne-Negative Control
This protocol is essential for determining the level of non-specific binding of the this compound and streptavidin beads to your sample.
Workflow for the Alkyne-Negative Control experiment.
Procedure:
-
Follow the exact same procedure as in Protocol 1 , with the critical exception of using a cell lysate or protein sample that has not been metabolically or chemically modified with an alkyne group.
-
All subsequent steps, including the addition of this compound, click chemistry reagents, and the entire pulldown procedure, should be identical to the experimental sample.
-
Analyze the eluate alongside the experimental sample to assess the level of background binding.
Protocol 3: BSA Negative Control for Non-Specific Binding
This control helps to identify proteins that bind non-specifically to the streptavidin beads.
Procedure:
-
Bead Preparation: Prepare two sets of streptavidin beads as described in Protocol 1, step 3 .
-
Experimental Sample: To one set of beads, add the biotinylated lysate from the completed click reaction.
-
BSA Negative Control Sample: To the second set of beads, add an equivalent volume of a non-biotinylated cell lysate that has been supplemented with a non-specific protein, such as BSA, at a similar concentration to the target protein.[1]
-
Proceed with the binding, washing, and elution steps for both samples as outlined in Protocol 1 .
-
Compare the protein bands in the eluates. Proteins present in both the experimental and BSA control samples are likely non-specific binders.
Comparison with Alternative Reagents
While this compound is a robust and widely used reagent, several alternatives are available that may offer advantages for specific applications.
Table 2: Comparison of this compound with Alternative Biotinylation Reagents
| Reagent | Key Feature | Advantages | Disadvantages | Best Suited For |
| This compound | Standard non-cleavable linker | High stability of the biotin-protein linkage; well-established protocols. | Harsh denaturing conditions are often required for elution from streptavidin, which can be problematic for downstream functional assays. | Standard affinity purification for identification by mass spectrometry or Western blotting. |
| Biotin-PEG4-Azide / Biotin-PEG5-Azide | Longer PEG linkers | The longer PEG spacer can further reduce steric hindrance and potentially improve the accessibility of the biotin tag for streptavidin binding.[2] | May have slightly different solubility characteristics. | Applications where steric hindrance is a concern or to optimize streptavidin binding. |
| Cleavable Biotin-Azide Probes (e.g., DADPS-based) | Acid-labile or photocleavable linker | Allow for mild elution of captured proteins, preserving protein complexes and enzymatic activity.[3][4][5] The DADPS-based acid-cleavable tag has been shown to outperform other cleavable tags in enrichment efficiency and identification yield. | The cleavage reaction adds an extra step to the protocol. The remaining chemical tag on the protein after cleavage needs to be considered in mass spectrometry analysis. | Proteomic studies requiring the recovery of intact proteins or protein complexes for functional analysis. |
| Desthiobiotin-Azide | Reversible binding to streptavidin | Binds to streptavidin with lower affinity than biotin, allowing for gentle elution with an excess of free biotin. | The weaker interaction may lead to some loss of captured proteins during stringent wash steps. | Applications requiring gentle elution and recovery of functional proteins where the strong biotin-streptavidin interaction is a hindrance. |
Quantitative Performance Data
A study comparing the efficiency of this compound, Biotin-PEG4-Azide, and Biotin-PEG5-Azide in a peptide-centric chemoproteomics workflow found that all three performed comparably in terms of the number of identified peptides. However, the choice of linker length can influence the chromatographic behavior of the labeled peptides, which may be a consideration for specific mass spectrometry setups.
In a comparative analysis of five commercially available cleavable biotin tags, an acid-cleavable tag featuring a dialkoxydiphenylsilane (DADPS) moiety demonstrated superior performance in terms of enrichment efficiency, identification yield, and reproducibility in a protein "click", peptide "capture" workflow.
By implementing a comprehensive set of control experiments and considering the available alternative reagents, researchers can ensure the generation of high-quality, reliable data from their this compound-based assays.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Biotin-PEG3-Azide: A Procedural Guide
Proper management and disposal of Biotin-PEG3-Azide are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle the disposal of this reagent responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for minimizing risks.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE). While several safety data sheets (SDS) classify this compound as non-hazardous under GHS and OSHA regulations[1][2], at least one source identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Therefore, a cautious approach is warranted.
Table 1: Summary of Safety and Hazard Information
| Parameter | Information |
| CAS Number | 875770-34-6[4] |
| Primary Hazards | Potential for acute oral toxicity and acute/chronic aquatic toxicity[3]. |
| Incompatible Materials | Strong oxidizers, strong acids/alkalis, and strong reducing agents. |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
| Storage Temperature | Recommended at -20°C. |
Required Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling and preparing this compound for disposal:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing is required.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder form where dust may be generated, use a NIOSH/MSHA-approved respirator.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated items (e.g., weigh boats, pipette tips, gloves), in a dedicated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Avoid Contamination: Do not empty any this compound waste into drains or sewer systems.
Step 2: Container Labeling Properly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A description of the contents (e.g., "Solid Powder," "Aqueous Solution")
-
An approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator or lab group
Step 3: Temporary On-site Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Ensure the storage location is a designated and controlled satellite accumulation area for chemical waste.
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Never attempt to dispose of this material in the regular trash. The generation of waste should be minimized whenever possible.
-
Follow all applicable local, regional, and national regulations for chemical waste disposal.
Accidental Spill Management
In the event of a small spill of this compound powder:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, mechanically take up the spilled material. Avoid creating dust.
-
Covering the powder with a plastic sheet can help minimize spreading.
-
Place the collected material into a sealed container and label it as hazardous waste for disposal.
-
Clean the contaminated surface thoroughly.
Diagrams and Workflows
The following workflow provides a logical guide for the disposal process.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-Azide
This guide provides critical safety and logistical information for the handling of Biotin-PEG3-Azide, tailored for researchers, scientists, and professionals in drug development. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance, it is crucial to recognize the potential risks associated with the azide functional group.[1] Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock.[2][3] Furthermore, they can react with acids to form highly toxic and explosive hydrazoic acid.[2][4] Therefore, a cautious approach and stringent adherence to safety protocols are imperative.
The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets and general guidelines for azide compounds.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves are standard. For tasks with a higher risk of exposure, consider using silver shield gloves underneath nitrile gloves. | Azide compounds can be absorbed through the skin. Double-gloving provides an additional barrier against contamination. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn in addition to goggles is necessary when there is a significant risk of splashes. | Protects the eyes from accidental splashes of the compound or its solutions. |
| Body Protection | A fully buttoned lab coat is mandatory. For handling larger quantities or when there is a risk of generating dust, Tyvek sleeves or a gown are recommended. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If dust formation is likely, a particulate filter device (e.g., P1) may be necessary. | Minimizes the risk of inhaling airborne particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and detailed steps outline this process.
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids. The recommended storage temperature is -20°C.
-
-
Preparation:
-
Personal Protective Equipment: Before handling the compound, put on all required PPE as detailed in the table above.
-
Engineering Controls: All manipulations of solid this compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use plastic or ceramic spatulas to avoid friction that could potentially initiate decomposition of the azide.
-
Dissolving: Prepare solutions by slowly adding the solid to the solvent to prevent splashing. This compound is soluble in DMSO and can be prepared in aqueous buffers up to 0.5mM.
-
-
Experimental Use:
-
Follow established laboratory protocols for your specific experiment.
-
Avoid contact with heavy metals and their salts, as this can lead to the formation of shock-sensitive heavy metal azides.
-
Do not use ground glass joints where friction could occur.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental explosions.
-
Waste Segregation:
-
Solid Waste: All disposables contaminated with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
-
Deactivation of Azide Waste (Consult with EHS):
-
For dilute aqueous solutions, a common deactivation method involves treatment with an acidic solution of sodium nitrite to convert the azide to nitrogen gas. This procedure must be performed in a chemical fume hood.
-
Caution: The order of addition is critical. The azide solution should be added slowly to the sodium nitrite solution.
-
Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any deactivation procedure.
-
-
Final Disposal:
-
Under no circumstances should azide-containing solutions be poured down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azide accumulations.
-
All waste containers must be securely sealed, clearly labeled with the full chemical name, and stored in a designated hazardous waste accumulation area.
-
Contact your institution's EHS office to arrange for the pickup and proper disposal of all this compound waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
